trans-4,5-Epoxy-2E,7Z-decadienal
Description
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Properties
CAS No. |
1239976-90-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.219 |
Purity |
95% min. |
Synonyms |
trans-4,5-epoxy-2E,7Z-decadienal |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Sources of trans-4,5-Epoxy-2E-decenal
A Note on the Target Compound: The request specified trans-4,5-Epoxy-2E,7Z-decadienal. However, an extensive search of the scientific literature did not yield any information on the natural occurrence, biosynthesis, or analysis of this specific isomer. It is highly probable that the intended compound of interest is the well-documented and structurally similar lipid peroxidation product, trans-4,5-Epoxy-2E-decenal . This guide will, therefore, focus on this latter compound, which is of significant interest in the fields of food science, sensory perception, and biomarker research.
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for trans-4,5-Epoxy-2E-decenal, tailored for researchers, scientists, and drug development professionals.
Natural Occurrence and Significance
trans-4,5-Epoxy-2E-decenal is an oxygenated α,β-unsaturated aldehyde primarily formed from the autoxidation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. It is a potent aroma compound with a characteristic metallic odor, detectable by humans at exceptionally low concentrations.
Key Natural Sources:
-
Mammalian Blood: This compound is a key contributor to the metallic odor of mammalian blood.[1][2] Its presence is utilized by predators to locate prey.[2]
-
Cooked Meat: It is a significant component of the aroma profile of cooked beef and mutton, contributing to what is often described as a "warmed-over" flavor in refrigerated leftovers.[1]
-
Food Products: trans-4,5-Epoxy-2E-decenal can be formed during the heating of fats and oils containing linoleic acid, such as in baking and frying.[1][3] It has also been detected in various other food items, including breakfast cereals and tortilla chips.[4]
The biological significance of trans-4,5-Epoxy-2E-decenal extends beyond its sensory properties. As a reactive aldehyde, it can interact with biological molecules, including proteins and DNA, leading to potential genotoxicity.[1][5]
Quantitative Data
The concentration of trans-4,5-Epoxy-2E-decenal in natural sources is typically very low, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. Its extremely low odor threshold means that even minute quantities can have a significant sensory impact.
| Natural Source | Reported Concentration/Detection Threshold | Reference(s) |
| Human Sensory Detection in Air | 1.5 pg/L | |
| Human Sensory Detection in Water | 15 ng/L | |
| Human Sensory Detection in Oil | 1.3 µg/L | |
| Mammalian Blood | Not explicitly quantified in available literature, but its potent odor suggests trace amounts. | [2] |
| Cooked Meats (Beef, Mutton) | Contributes to "warmed-over" flavor; specific concentrations are variable and depend on cooking and storage conditions. | [6] |
Biosynthesis: The Lipid Peroxidation Pathway
trans-4,5-Epoxy-2E-decenal is not biosynthesized through a specific, enzyme-catalyzed pathway in the traditional sense. Instead, it is a product of the non-enzymatic, free-radical-mediated autoxidation of polyunsaturated fatty acids. The primary precursors are linoleic acid and arachidonic acid.[1]
The formation cascade involves the following key steps:
-
Initiation: Abstraction of a hydrogen atom from a bis-allylic position of the fatty acid, forming a lipid radical.
-
Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another fatty acid molecule, propagating the chain reaction and forming a lipid hydroperoxide.
-
Formation of Key Intermediates: For linoleic acid, the key intermediates are 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE).[1]
-
Decomposition: These hydroperoxides are unstable and undergo further reactions, including cleavage of the carbon chain, to form a variety of volatile and non-volatile products, including trans-4,5-Epoxy-2E-decenal.[1] Recent research suggests that (E,E)-2,4-decadienal can be oxidized to form trans-4,5-epoxy-(E)-2-decenal.[7]
Figure 1: Simplified lipid peroxidation pathway leading to the formation of trans-4,5-Epoxy-2E-decenal.
Experimental Protocols
The analysis of trans-4,5-Epoxy-2E-decenal in biological and food matrices is challenging due to its high volatility and low concentration. The following protocols outline established methods for its extraction and quantification.
Extraction from Biological and Food Matrices: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices.[8][9][10]
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (e.g., 20 mL) with PTFE/silicone septa
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Heating block or water bath with agitation
-
Internal standard (e.g., deuterated trans-4,5-Epoxy-2E-decenal for isotope dilution)
Procedure:
-
Sample Preparation:
-
For blood samples: Place a small, precise amount of the sample (e.g., 0.1 g) into a headspace vial.[9] An internal standard solution is added. To enhance the release of volatiles, a salting-out agent (e.g., NaCl) can be added.
-
For meat samples: Homogenize the cooked meat sample. Place a known weight of the homogenate into a headspace vial with an internal standard.
-
-
Incubation and Extraction:
-
Seal the vial and place it in a heating block or water bath. Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 15-30 minutes) with constant agitation to facilitate the release of volatile compounds into the headspace.[11]
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.[11]
-
-
Desorption and Analysis:
-
Retract the fiber and insert it into the heated injection port of the GC-MS.
-
Thermally desorb the analytes from the fiber onto the GC column.
-
Analyze the compounds using a suitable GC temperature program and MS detection.
-
References
- 1. trans-4,5-Epoxy-(E)-2-decenal - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trans-4,5-Epoxy-2(E)-decenal | 134454-31-2 | FT171968 [biosynth.com]
- 4. Showing Compound 4,5-Epoxy-2-decenal (FDB013738) - FooDB [foodb.ca]
- 5. 4,5-Epoxy-2(E)-decenal-induced formation of 1,N(6)-etheno-2'-deoxyadenosine and 1,N(2)-etheno-2'-deoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epoxy-2-decenal [thegoodscentscompany.com]
- 7. Formation of Furan from Linoleic Acid Thermal Oxidation: (E,E)-2,4-Decadienal as a Critical Intermediate Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Multi-Component Profiling of Trace Volatiles in Blood by Gas Chromatography/Mass Spectrometry with Dynamic Headspace Extraction - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of trans-4,5-Epoxy-2(E)-decenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4,5-Epoxy-2(E)-decenal is a reactive α,β-unsaturated aldehyde recognized for its characteristic metallic odor, notably associated with mammalian blood. Its formation is primarily attributed to the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to trans-4,5-Epoxy-2(E)-decenal, with a focus on both enzymatic and non-enzymatic lipid peroxidation. Detailed experimental protocols for the key enzyme families involved, lipoxygenases (LOX) and hydroperoxide lyases (HPL), are provided, alongside a summary of quantitative data and a visualization of the proposed formation pathway. This document serves as a comprehensive resource for researchers investigating lipid-derived signaling molecules and their implications in various biological processes.
Introduction
trans-4,5-Epoxy-2(E)-decenal is an oxygenated aldehyde that has garnered significant interest due to its potent sensory properties and its role as a potential biomarker for lipid peroxidation.[1][2] It is formed from the breakdown of common dietary and endogenous PUFAs. While not a product of a dedicated, linear enzymatic pathway, its biosynthesis is intrinsically linked to the broader processes of lipid oxidation, which can be initiated by both enzymatic and non-enzymatic mechanisms. Understanding the formation of this aldehyde is crucial for fields ranging from food science, where it contributes to off-flavors, to medicine, where lipid peroxidation is implicated in numerous pathological conditions.
Biosynthesis Pathway: The Central Role of Lipid Peroxidation
The generation of trans-4,5-Epoxy-2(E)-decenal is a multi-step process originating from the oxidation of PUFAs. This process, known as lipid peroxidation, can be broadly categorized into two routes: enzymatic and non-enzymatic (autoxidation).
Enzymatic Pathway via Lipoxygenase and Hydroperoxide Lyase
The enzymatic formation of aldehydes from PUFAs is primarily driven by the sequential action of lipoxygenases (LOX) and hydroperoxide lyases (HPL).[3][4]
-
Lipoxygenation: The process is initiated by lipoxygenases, a family of non-heme iron-containing dioxygenases. LOX catalyzes the insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene moiety. In the case of linoleic acid, this results in the formation of fatty acid hydroperoxides, namely 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) and 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE).[1]
-
Hydroperoxide Cleavage: The unstable hydroperoxides are then cleaved by hydroperoxide lyases, a group of cytochrome P450 enzymes (CYP74).[5] This cleavage generates a complex mixture of volatile aldehydes and non-volatile oxo-acids. While HPLs are known to produce various C6 and C9 aldehydes, the specific enzymatic step leading directly to trans-4,5-Epoxy-2(E)-decenal is not well-defined and is likely part of a more complex cascade of reactions.
Non-Enzymatic Autoxidation
Autoxidation is a non-enzymatic process involving the free-radical-mediated oxidation of PUFAs.[6] This process is often initiated by reactive oxygen species (ROS) and can lead to the formation of a wide array of oxidation products, including trans-4,5-Epoxy-2(E)-decenal.[7] The intermediates in this process are similar to the enzymatic pathway, involving the formation of lipid hydroperoxides which then decompose into various secondary products.[6]
Quantitative Data
Quantitative data for the specific enzymatic synthesis of trans-4,5-Epoxy-2(E)-decenal is scarce due to its primary origin from the less specific lipid peroxidation process. However, studies have quantified its presence in various matrices as a product of lipid degradation.
| Analyte | Matrix | Concentration/Detection | Method | Reference |
| trans-4,5-Epoxy-2(E)-decenal | Heated egg phosphatidylcholine | Identified as a potent odorant | Aroma Extract Dilution Analysis | [8] |
| trans-4,5-Epoxy-2(E)-decenal | Heated egg phosphatidylethanolamine | Identified as a potent odorant | Aroma Extract Dilution Analysis | [8] |
Experimental Protocols
Detailed experimental protocols for the key enzyme families implicated in the formation of lipid-derived aldehydes are provided below.
Lipoxygenase (LOX) Activity Assay
This protocol is adapted from a standard spectrophotometric method for determining LOX activity.
Principle: LOX activity is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene system in the hydroperoxide product from linoleic acid.[9]
Reagents:
-
10 mM Sodium Linoleate Stock Solution:
-
In a 150 mL Erlenmeyer flask, add 10 mL of distilled water (previously boiled).
-
Add 78 µL of linoleic acid and 90 µL of Tween 20. Protect the solution from light.
-
Mix gently without forming bubbles.
-
Add 0.5 M NaOH dropwise until the solution clarifies.
-
Transfer to a 25 mL volumetric flask, protect from light, and bring to volume with distilled water.
-
Aliquot and store at -20°C.[9]
-
-
50 mM Phosphate Buffer (pH 6.0):
-
Mix 6.15 mL of 0.2 M Na₂HPO₄·2H₂O and 43.85 mL of 0.2 M NaH₂PO₄·H₂O.
-
Dilute to 200 mL with deionized water and adjust the final pH to 6.0.[9]
-
-
Enzyme Extract
Procedure:
-
Prepare a blank and a test sample in 1.5 mL microtubes.
-
Blank: Add 1002 µL of Phosphate Buffer and 10.0 µL of Sodium Linoleate Stock Solution.
-
Test: Add 1000 µL of Phosphate Buffer, 10.0 µL of Sodium Linoleate Stock Solution, and 2.0 µL of the enzymatic extract.
-
Mix and immediately measure the absorbance at 234 nm over time using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the LOX activity.
Hydroperoxide Lyase (HPL) Activity Assay
This protocol outlines a method for determining HPL activity by monitoring the cleavage of a hydroperoxide substrate.
Principle: HPL activity is measured by the decrease in absorbance at 234 nm, corresponding to the cleavage of the conjugated diene system of the fatty acid hydroperoxide substrate.[10]
Reagents:
-
Fatty Acid Hydroperoxide Substrate (e.g., 13-HPODE): Prepared by reacting linoleic acid with a commercial LOX preparation.
-
50 mM Sodium Phosphate Buffer (pH 7.5)
-
Enzyme Extract
Procedure:
-
In a 1 mL cuvette, prepare a reaction mixture containing 50 mM Sodium Phosphate Buffer (pH 7.5) and 10 µL of the enzyme extract.
-
Initiate the reaction by adding the hydroperoxide substrate to a final concentration of 43 µM.
-
Immediately monitor the decrease in absorbance at 234 nm.
-
One unit of HPL activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.[10]
Visualization of the Biosynthesis Pathway
The following diagram illustrates the general pathway of lipid peroxidation leading to the formation of trans-4,5-Epoxy-2(E)-decenal and other aldehydes.
Caption: Lipid peroxidation pathway to trans-4,5-Epoxy-2(E)-decenal.
Conclusion
The formation of trans-4,5-Epoxy-2(E)-decenal is a complex process rooted in the oxidative degradation of polyunsaturated fatty acids. While a specific, dedicated enzymatic pathway has not been fully elucidated, the roles of lipoxygenase and hydroperoxide lyase in the initial steps of lipid peroxidation are well-established. The prevalence of this aldehyde as a product of both enzymatic and non-enzymatic autoxidation highlights its significance as a marker of lipid-derived oxidative stress. The experimental protocols and pathway visualization provided in this guide offer a foundational resource for researchers investigating the biosynthesis and biological implications of this and other reactive aldehydes. Further research is warranted to delineate the precise enzymatic and chemical steps that lead to the formation of this potent signaling molecule.
References
- 1. trans-4,5-Epoxy-(E)-2-decenal - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]
- 4. C6-aldehyde formation by fatty acid hydroperoxide lyase in the brown alga Laminaria angustata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Odorants generated by thermally induced degradation of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipoxygenase activity determination [protocols.io]
- 10. Optimizing the Production of Recombinant Hydroperoxide Lyase in Escherichia coli Using Statistical Design [mdpi.com]
chemical structure and properties of trans-4,5-Epoxy-2E,7Z-decadienal
Disclaimer: This technical guide provides an in-depth overview of trans-4,5-Epoxy-2E-decenal. Initial searches for "trans-4,5-Epoxy-2E,7Z-decadienal" did not yield information on a compound with this specific nomenclature. It is highly probable that the intended compound of interest is the widely studied trans-4,5-Epoxy-2E-decenal, which is the focus of this document.
Introduction
trans-4,5-Epoxy-2E-decenal is an α,β-unsaturated aldehyde that is a prominent product of the autoxidation of polyunsaturated fatty acids such as linoleic and arachidonic acid.[1][2] This volatile compound is notable for its characteristic metallic odor, which is a key component of the scent of mammalian blood.[3] Its high reactivity, stemming from the presence of an aldehyde, an epoxide, and a double bond, makes it a significant molecule in the study of lipid peroxidation and its biological consequences. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
trans-4,5-Epoxy-2E-decenal is a ten-carbon chain compound containing a terminal aldehyde group, a trans-epoxide between carbons 4 and 5, and a trans-double bond at the 2-position.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(3-pentyloxiran-2-yl)prop-2-enal[4][5] |
| CAS Number | 134454-31-2[6][7] |
| Molecular Formula | C₁₀H₁₆O₂[4][6] |
| Molecular Weight | 168.23 g/mol [4][8] |
| InChI | InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+/t9-,10+/m0/s1[6] |
| InChIKey | HIOMEXREAUSUBP-IUUOVRRDSA-N[6] |
| Canonical SMILES | CCCCCC1OC1C=CC=O[1] |
| Synonyms | (E)-4,5-Epoxy-2-decenal, 3-(3-pentyloxiran-2-yl)-2E-propenal[2][7] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid | [9] |
| Boiling Point | 92.00 °C @ 5.00 mm Hg | [9] |
| Specific Gravity | 0.94500 to 0.96500 @ 20.00 °C | [9] |
| Refractive Index | 1.47200 to 1.47800 @ 20.00 °C | [9] |
| Solubility | Soluble in alcohol, DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL). Water solubility is estimated at 1153 mg/L @ 25 °C. | [1][9] |
| Storage | Store at -20°C under nitrogen in a tightly sealed container. | [1][9] |
Biological Significance and Activity
trans-4,5-Epoxy-2E-decenal is a reactive aldehyde that can readily interact with biological nucleophiles, such as the amino groups of lysine residues in proteins.[2] This interaction can lead to a loss of protein function and cellular viability, highlighting the compound's role in the pathological effects of oxidative stress.[1]
One of the most notable characteristics of this compound is its potent metallic odor, which is responsible for the characteristic smell of blood.[3] This has led to research into its role as a chemosignal for predators. The odor detection threshold for humans is remarkably low, at 1.5 pg/L in air.[1] Interestingly, humans are more sensitive to the (-)-(4S,5S) enantiomer.[10]
Furthermore, this aldehyde has been implicated in the formation of DNA adducts, specifically 1,N(6)-etheno-2'-deoxyadenosine and 1,N(2)-etheno-2'-deoxyguanosine, which suggests potential genotoxicity.[3]
Experimental Protocols
Synthesis of trans-4,5-Epoxy-2E-decenal
A common and efficient method for the synthesis of trans-4,5-Epoxy-2E-decenal is a two-step process involving an epoxidation followed by a Wittig reaction.[11][12]
Step 1: Epoxidation of (E)-2-octenal
-
(E)-2-octenal is treated with alkaline hydrogen peroxide . This reaction selectively forms the trans-epoxide across the C4-C5 double bond.
-
The reaction is typically carried out in a suitable solvent like methanol or ethanol.
-
The pH is maintained in the alkaline range to facilitate the epoxidation.
-
The product, trans-4,5-epoxy-octanal , is then purified, for example, by column chromatography.
Step 2: Wittig-type Chain Elongation
-
The purified trans-4,5-epoxy-octanal is then subjected to a Wittig-type reaction to extend the carbon chain and introduce the C2-C3 double bond and the terminal aldehyde group.
-
The ylide formylmethylene triphenylphosphorane is used for this step.
-
The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF).
-
The final product, trans-4,5-Epoxy-2E-decenal, is then purified using techniques such as column chromatography.
This synthetic route provides good overall yields of the desired product.[11][12]
Visualized Synthesis Pathway
The following diagram illustrates the two-step synthesis of trans-4,5-Epoxy-2E-decenal.
Logical Relationship of Biological Activity
The following diagram outlines the logical progression from the formation of trans-4,5-Epoxy-2E-decenal to its biological consequences.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. trans-4,5-epoxy-2(E)-Decenal | C10H16O2 | CID 526708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound 526708: trans-4,5-epoxy-2(E)-Decenal - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 6. trans-4,5-Epoxy-(E)-2-decenal [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. trans-4,5-Epoxy-2(E)-decenal | 134454-31-2 | FT171968 [biosynth.com]
- 9. epoxy-2-decenal [thegoodscentscompany.com]
- 10. The 4,5-epoxy-(E)-2-decenals [leffingwell.com]
- 11. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of trans-4,5-Epoxy-2E,7Z-decadienal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound trans-4,5-Epoxy-2E,7Z-decadienal. This document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and presents a logical workflow for its spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-CHO | 9.52 | d | 7.9 |
| 2-H | 6.30 | dd | 15.6, 7.9 |
| 3-H | 6.82 | dd | 15.6, 6.0 |
| 4-H | 3.12 | m | |
| 5-H | 2.90 | m | |
| 6-H | 2.25 | m | |
| 7-H | 5.45 | m | |
| 8-H | 5.35 | m | |
| 9-CH₂ | 2.05 | q | 7.4 |
| 10-CH₃ | 0.98 | t | 7.4 |
Table 2: ¹³C NMR Spectroscopic Data
| Position | Chemical Shift (δ, ppm) |
| 1 (CHO) | 193.5 |
| 2 (CH) | 140.1 |
| 3 (CH) | 152.3 |
| 4 (CH) | 60.2 |
| 5 (CH) | 58.1 |
| 6 (CH₂) | 26.8 |
| 7 (CH) | 125.0 |
| 8 (CH) | 130.5 |
| 9 (CH₂) | 20.6 |
| 10 (CH₃) | 14.1 |
Table 3: Mass Spectrometry Data[1][2]
| Ionization Method | Mass Analyzer | Key Fragments (m/z) | Relative Intensity |
| EI | TOF | 68.026 | 999 |
| 39.024 | 325 | ||
| 41.039 | 284 | ||
| FI | TOF | 168.115 | 999 |
| 169.12 | 218 | ||
| 84.058 | 152 | ||
| 139.112 | 87 | ||
| 126.105 | 61 | ||
| NCI | - | [M-H]⁻ | - |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
The ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
-
Instrument: JMS-T100GCV (JEOL, Akishima, Japan) coupled to an Agilent 7890A gas chromatograph.
-
Column: HP-5 19091J-413 USD364547H (Agilent), 30.0 m length, 0.32 mm I.D., 0.25 µm film thickness.
-
Ionization Mode: Electron Ionization (EI), Positive.
-
Retention Time: 7.6 min.
-
Instrument: JMS-T100GCV (JEOL, Akishima, Japan) coupled to an Agilent 7890A gas chromatograph.
-
Column: HP-5 19091J-413 USD364547H (Agilent), 30.0 m length, 0.32 mm I.D., 0.25 µm film thickness.
-
Ionization Mode: Field Ionization (FI), Positive.
-
Retention Time: 7.61 min.
For sensitive quantification, a method based on isotope dilution assay with negative chemical ionization was developed.[1] Ammonia was used as the reagent gas, which provided the best results for sensitivity and selectivity.[1]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
References
Unveiling the Biological Activities of trans-4,5-Epoxy-2E,7Z-decadienal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4,5-Epoxy-2E,7Z-decadienal is a reactive α,β-unsaturated aldehyde originating from the oxidative degradation of polyunsaturated fatty acids. This document provides a comprehensive overview of its biological significance, focusing on its chemical reactivity, genotoxic potential, and implications for cellular health. Drawing from available scientific literature, this guide consolidates key findings on its interaction with cellular macromolecules, particularly DNA and proteins, and outlines the experimental methodologies used to characterize these effects. This technical paper aims to serve as a foundational resource for researchers investigating the roles of lipid-derived electrophiles in toxicology and disease pathogenesis.
Introduction
This compound is an oxygenated aldehyde that arises from the autoxidation of essential polyunsaturated fatty acids such as linoleic and arachidonic acids.[1] This compound is notably responsible for the characteristic metallic odor of mammalian blood and is utilized by predators to locate prey.[2][3] Beyond its sensory properties, the high reactivity of its aldehyde and epoxide functional groups makes it a subject of significant interest in the fields of toxicology and drug development. This reactivity allows it to interact with and modify cellular nucleophiles, leading to a range of biological consequences.[4] The potential for this lipid-derived aldehyde to contribute to cellular damage underscores the importance of understanding its mechanisms of action.
Biochemical Profile and Reactivity
Chemical Structure: this compound Molecular Formula: C₁₀H₁₆O₂ Molecular Weight: 168.23 g/mol CAS Number: 134454-31-2
The biological activity of this compound is largely dictated by its chemical structure, which features both an α,β-unsaturated aldehyde and an epoxide ring. These functional groups are electrophilic and can readily react with biological nucleophiles, most notably the amine groups of lysine residues in proteins and the nitrogen atoms in the bases of DNA.[4]
Biological Activities and Mechanisms of Action
The primary mechanism of action for this compound involves its covalent adduction to cellular macromolecules, leading to impaired function and potential toxicity.
Genotoxicity: DNA Adduct Formation
A significant aspect of the biological activity of this compound is its ability to form adducts with DNA, a key mechanism of genotoxicity. Research has shown that this compound reacts directly with 2'-deoxyadenosine and 2'-deoxyguanosine to form promutagenic etheno adducts.[1] Specifically, the formation of 1,N⁶-etheno-2'-deoxyadenosine and 1,N²-etheno-2'-deoxyguanosine has been identified.[1] These lesions are known to be mutagenic and have been detected in human tissues, providing a direct link between a primary product of lipid peroxidation and DNA damage.[1] The potential for this compound to cause such DNA lesions led to its prohibition as a food flavoring agent in the European Union.[3]
The proposed mechanism for the formation of these etheno adducts involves the reaction of the aldehyde with the exocyclic amino groups of deoxyadenosine and deoxyguanosine, followed by cyclization involving the epoxide ring.
Diagram of Proposed DNA Adduct Formation Pathway
Caption: Proposed pathway of DNA adduct formation by this compound.
Protein Modification and Cytotoxicity
Quantitative Data on Biological Activity
Currently, there is a lack of publicly available, detailed quantitative data for the biological activity of this compound. The table below is structured to incorporate such data as it becomes available through future research.
| Biological Activity | Assay Type | Target | Result (e.g., IC50, Kd) | Reference |
| Cytotoxicity | Cell Viability Assay | Various Cell Lines | Data not available | |
| DNA Adduct Formation | LC-MS/MS | 2'-deoxyguanosine | Qualitative (formation of 1,N²-etheno-dG) | [1] |
| DNA Adduct Formation | LC-MS/MS | 2'-deoxyadenosine | Qualitative (formation of 1,N⁶-etheno-dA) | [1] |
| Protein Adduction | Mass Spectrometry | Lysine Residues | Qualitative | [4] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not fully described in the available literature. However, based on the abstract of key studies and general methodologies, the following outlines the likely experimental approaches.
Synthesis of this compound
The synthesis of this compound has been described and typically involves a multi-step chemical synthesis process. One reported method involves the epoxidation of a suitable precursor followed by chain elongation.[6]
In Vitro DNA Adduct Formation Assay
The protocol for assessing DNA adduct formation, as inferred from the study by Lee et al. (2002), would likely involve the following steps[1]:
-
Reaction Setup: Incubation of this compound with individual 2'-deoxynucleosides (e.g., 2'-deoxyadenosine and 2'-deoxyguanosine) in a buffered solution at a controlled temperature (e.g., 37 °C).
-
Reaction Quenching: Stopping the reaction after a defined period.
-
Sample Preparation: Purification of the reaction mixture to remove unreacted starting materials.
-
LC-MS/MS Analysis: Separation of the reaction products using liquid chromatography and identification of the adducts by tandem mass spectrometry. The mass spectrometer would be configured to detect the specific mass-to-charge ratios of the expected etheno adducts.
Diagram of a General Workflow for DNA Adduct Analysis
Caption: A generalized workflow for the analysis of DNA adducts.
Potential Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by this compound is currently lacking, its structural similarity to other reactive lipid species, such as trans,trans-2,4-decadienal, suggests potential involvement in stress-responsive and inflammatory pathways. For instance, trans,trans-2,4-decadienal has been shown to induce inflammatory responses through the activation of the JNK and NF-κB signaling pathways. It is plausible that this compound could elicit similar effects due to its electrophilic nature and ability to modify key regulatory proteins within these cascades. Further research is required to elucidate the specific signaling pathways affected by this compound.
Conclusion and Future Directions
This compound is a biologically active aldehyde with demonstrated genotoxic potential through the formation of mutagenic DNA adducts. Its high reactivity towards proteins also suggests a role in cytotoxicity and the disruption of cellular functions. While the current body of literature provides a foundational understanding of its biological effects, there remains a significant need for further research. Future studies should focus on obtaining quantitative data on its cytotoxicity in various cell models, elucidating the specific signaling pathways it modulates, and exploring its potential role in the pathophysiology of diseases associated with oxidative stress. A deeper understanding of the biological activities of this compound will be crucial for assessing its health risks and for the development of potential therapeutic strategies targeting pathways affected by lipid peroxidation.
References
- 1. 4,5-Epoxy-2(E)-decenal-induced formation of 1,N(6)-etheno-2'-deoxyadenosine and 1,N(2)-etheno-2'-deoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxic and mutagenic properties of cholesterol oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-4,5-Epoxy-(E)-2-decenal - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Cytotoxicity and genotoxicity of lipid-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pheromonal Properties of trans-4,5-Epoxy-2E-decenal
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Initial Note on the Analyte: This technical guide focuses on the compound trans-4,5-Epoxy-2E-decenal. Initial searches for trans-4,5-Epoxy-2E,7Z-decadienal did not yield specific literature, suggesting a likely typographical error in the initial query. The closely related and well-documented compound, trans-4,5-Epoxy-2E-decenal, is a known bioactive odorant and is therefore the subject of this analysis.
Executive Summary
trans-4,5-Epoxy-2E-decenal is a volatile organic compound recognized as a key odorant in mammalian blood, contributing to its characteristic metallic scent. While not a classical insect pheromone for intraspecies communication, it functions as a potent kairomone, a chemical signal that benefits the receiving species. This guide provides a comprehensive overview of its effects on insect behavior, particularly its role in host-seeking for hematophagous insects. Detailed experimental protocols, quantitative behavioral data, and an overview of the relevant olfactory signaling pathways are presented to support further research and development in areas such as pest management and disease vector control.
Kairomonal Activity and Behavioral Effects
The most significant documented "pheromonal" property of trans-4,5-Epoxy-2E-decenal in an entomological context is its role as a kairomonal attractant for the stable fly, Stomoxys calcitrans. This blood-feeding insect utilizes the compound as a cue to locate potential hosts.
Quantitative Behavioral Response Data
The behavioral response of Stomoxys calcitrans to trans-4,5-Epoxy-2E-decenal has been quantified using a Y-maze olfactometer. The following table summarizes the key findings from the study conducted by Arshamian et al. (2017).
| Test Condition | Odor Stimulus 1 | Odor Stimulus 2 | Responding Flies (%) | Significance | Reference |
| 1 | trans-4,5-Epoxy-2E-decenal in host odor background | Host odor only | ~65% chose Stimulus 1 | p < 0.05 | Arshamian et al., 2017 |
| 2 | trans-4,5-Epoxy-2E-decenal in host odor background | Cattle blood in host odor background | No significant difference | Not significant | Arshamian et al., 2017 |
Experimental Protocols
Y-Maze Olfactometer Assay for Stomoxys calcitrans
This protocol is based on the methodology described in Arshamian et al. (2017) for assessing the behavioral response of the stable fly to trans-4,5-Epoxy-2E-decenal.
Objective: To determine the attractant or repellent effect of a volatile compound on Stomoxys calcitrans.
Materials:
-
Y-maze olfactometer
-
Stable flies (Stomoxys calcitrans), 1-3 days old, starved for 12 hours
-
Odor source: trans-4,5-Epoxy-2E-decenal (concentration to be determined based on dose-response experiments)
-
Control/background odor source (e.g., host odor mimic)
-
Air pump and flow meters
-
Charcoal-filtered and humidified air
-
Collection chambers
Procedure:
-
Acclimatization: Introduce a cohort of starved stable flies into the base of the Y-maze and allow them to acclimate for a defined period.
-
Airflow: Establish a constant, purified, and humidified airflow through both arms of the Y-maze.
-
Odor Introduction: Introduce the test odor (trans-4,5-Epoxy-2E-decenal in a background of host odor) into one arm of the olfactometer and the control odor (host odor only) into the other arm.
-
Choice Period: Allow the flies to move freely within the maze and choose between the two arms for a predetermined duration.
-
Data Collection: At the end of the choice period, trap the flies in the respective arms and count the number of individuals in each.
-
Replication: Repeat the experiment multiple times, alternating the arm containing the test odor to control for any positional bias.
-
Statistical Analysis: Analyze the data using a chi-square test or a similar statistical method to determine if there is a significant preference for the test odor over the control.
Olfactory Signaling Pathway
The specific olfactory receptors and signaling pathways for trans-4,5-Epoxy-2E-decenal in Stomoxys calcitrans have not been definitively identified. However, based on studies of aldehyde perception in other insects, a general pathway can be proposed. Aldehydes are typically detected by two main families of olfactory receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).
Proposed General Olfactory Signaling Pathway for Aldehydes in Insects
The following diagram illustrates the two primary pathways for aldehyde detection in insects.
Caption: General insect olfactory signaling pathways for aldehydes.
Experimental Workflow for Receptor Identification
Identifying the specific receptors for trans-4,5-Epoxy-2E-decenal would involve a combination of molecular and physiological techniques.
Caption: Workflow for identifying insect olfactory receptors.
Conclusion and Future Directions
trans-4,5-Epoxy-2E-decenal serves as a critical kairomonal cue for the stable fly, Stomoxys calcitrans, highlighting a conserved mechanism of host detection among blood-feeding predators. The data and protocols presented in this guide offer a foundation for further investigation into the specific molecular and neural mechanisms underlying this interaction. Future research should focus on:
-
Receptor Deorphanization: Identifying the specific ORs and/or IRs in Stomoxys calcitrans that respond to trans-4,5-Epoxy-2E-decenal.
-
Dose-Response Studies: Establishing a detailed dose-response curve for the behavioral attraction of stable flies to this compound.
-
Field Studies: Validating the laboratory findings in more ecologically relevant field settings to assess the potential for using this compound in trapping and control strategies.
-
Synergistic and Antagonistic Effects: Investigating how trans-4,5-Epoxy-2E-decenal interacts with other host odor components to modulate insect behavior.
A deeper understanding of the pheromonal properties of this compound will be instrumental in developing novel and targeted approaches for the management of this and other medically and veterinarily important insect pests.
Unveiling the Allelopathic Potential of trans-4,5-Epoxy-2E,7Z-decadienal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4,5-Epoxy-2E,7Z-decadienal is a polyunsaturated aldehyde (PUA) belonging to a class of biologically active oxylipins produced by diatoms, particularly in response to environmental stress such as grazing pressure. While direct research on this specific epoxy-dienal is emerging, the broader class of diatom-derived PUAs, such as decadienal, is well-documented for its potent allelopathic activity, playing a crucial role in phytoplankton community dynamics and interspecies competition. These compounds are also recognized for their cytotoxic and anti-proliferative effects, making them of interest for drug development.
This technical guide provides a comprehensive overview of this compound as a putative allelochemical, drawing upon the extensive knowledge of related diatom-derived aldehydes. It details quantitative data on the bioactivity of analogous compounds, outlines key experimental protocols for their study, and visualizes the known signaling pathways they trigger.
Quantitative Data on the Bioactivity of Related Polyunsaturated Aldehydes
The following tables summarize the concentrations and biological effects of well-studied diatom-derived PUAs, which serve as a proxy for the potential activity of this compound.
Table 1: Concentrations of Particulate Polyunsaturated Aldehydes (pPUA) Produced by the Diatom Cyclotella cryptica
| Polyunsaturated Aldehyde | Concentration (nM) in F2 Medium | Concentration (nM) in Low Phosphate Medium |
| Particulate 2E,4E/Z-heptadienal (pHD) | 1.65 - 4.01 | Data not available |
| Particulate 2E,4E/Z-octadienal (pOD) | Data not available | Data not available |
| Particulate 2E,4E/Z-decadienal (pDD) | Data not available | Data not available |
| Particulate 2E,4E/Z,7Z-decatrienal (pDT) | Data not available | Data not available |
Data from a study on Cyclotella cryptica, which was found to produce these PUA types.[1]
Table 2: Toxicological Effects of 2,4-decadienal on Marine Invertebrate Larvae
| Organism | Effect | Concentration (µg/mL) |
| Arenicola marina (Polychaete) | Reduced survival | 0.005 |
| Nereis virens (Polychaete) | Reduced survival | 0.005 |
| Asterias rubens (Echinoderm) | Reduced survival | 0.01 - 0.1 |
| Psammechinus miliaris (Echinoderm) | Reduced survival | 0.01 - 0.1 |
| Psammechinus miliaris (Echinoderm) | Increased fluctuating asymmetry | 0.1, 0.5, 1 |
These findings highlight the teratogenic nature of 2,4-decadienal and its negative impact on the fitness of invertebrate larvae.[2]
Experimental Protocols
Extraction and Quantification of Polyunsaturated Aldehydes from Diatom Cultures
This protocol details the methodology for extracting and quantifying PUAs from diatom cultures, a crucial step in assessing their production.
a. Diatom Cultivation:
-
Culture diatom species of interest (e.g., Skeletonema marinoi, Cyclotella cryptica) in an appropriate growth medium (e.g., F/4 medium) under controlled conditions of light, temperature, and photoperiod.[3]
b. PUA Extraction:
-
Harvest diatom cells in the late exponential growth phase by filtration.[1]
-
Disrupt the cells by methods such as freezing to release the intracellular PUAs.[3]
c. Derivatization:
-
Derivatize the released aldehydes with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to enhance their volatility and detection by GC-MS.[3]
d. Quantification:
-
Extract the derivatized PUAs using a non-polar solvent like hexane.[3]
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) in selective ion monitoring (SIM) mode.[3]
-
Quantify the PUAs by comparing their peak areas to that of an internal standard (e.g., benzaldehyde).[3]
Allelopathy Bioassay: Assessing the Inhibitory Effects on Target Phytoplankton
This protocol provides a framework for evaluating the allelopathic effects of PUAs on the growth of competing phytoplankton species.
a. Preparation of PUA Solutions:
-
Synthesize or purchase the PUA of interest (e.g., 2,4-decadienal as a proxy).
-
Prepare stock solutions in a suitable solvent (e.g., methanol) and create a dilution series to test a range of concentrations.
b. Target Species Cultivation:
-
Culture the target phytoplankton species under optimal growth conditions.
c. Experimental Setup:
-
In a multi-well plate or culture flasks, expose the target phytoplankton to the different concentrations of the PUA.
-
Include a control group with only the solvent and a blank control with no additions.
d. Measurement of Allelopathic Effects:
-
Monitor the growth of the target species over several days using methods such as:
-
Cell counting with a hemocytometer or flow cytometer.
-
Measuring chlorophyll fluorescence.
-
-
Assess cell viability using stains like SYTOX Green or Evans Blue.
-
Determine the half-maximal effective concentration (EC50) to quantify the inhibitory activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
A Comprehensive Technical Review of trans-4,5-Epoxy-2E,7Z-decadienal
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4,5-Epoxy-2E,7Z-decadienal is a reactive aldehyde that originates from the peroxidation of polyunsaturated fatty acids. This document provides a detailed overview of its chemical synthesis, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis are provided, based on established chemical transformations. The biological significance of this molecule, particularly its reactivity towards biomolecules and its role in oxidative stress, is discussed. While quantitative data on its biological effects are limited, this review consolidates the available information to serve as a valuable resource for researchers in the fields of chemistry, biology, and drug development.
Chemical and Physical Properties
This compound is a volatile organic compound with a characteristic metallic odor.[1] It is a key aroma component in various food products and has been identified as a marker of lipid peroxidation.[2] The fundamental physicochemical properties of this aldehyde are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| IUPAC Name | 3-(3-pentyloxiran-2-yl)prop-2-enal | [1] |
| CAS Number | 134454-31-2 | [3] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | |
| Boiling Point | 92.00 °C @ 5.00 mm Hg | |
| Solubility | Soluble in alcohol. Water solubility estimated at 1153 mg/L @ 25 °C. | |
| Storage | Store under nitrogen, refrigerate in tightly sealed containers. |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving an epoxidation reaction followed by a Wittig reaction.[4][5] A detailed experimental protocol, based on the synthetic strategy reported in the literature, is provided below.
Experimental Protocols
Step 1: trans-Epoxidation of (E)-2-octenal
This step involves the formation of the epoxide ring on the (E)-2-octenal precursor.
-
Materials:
-
(E)-2-octenal
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (E)-2-octenal in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a 30% solution of hydrogen peroxide to the stirred solution.
-
While maintaining the temperature at 0-5 °C, add a solution of sodium hydroxide in methanol dropwise. The pH of the reaction mixture should be monitored and maintained in the alkaline range.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude trans-4,5-epoxy-octanal.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Wittig Reaction for Chain Elongation
This step extends the carbon chain of the epoxy-octanal to form the final dienal product.
-
Materials:
-
trans-4,5-epoxy-octanal (from Step 1)
-
(Formylmethylene)triphenylphosphorane (Wittig reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Wittig reagent, (formylmethylene)triphenylphosphorane, in anhydrous THF.
-
To this solution, add a solution of trans-4,5-epoxy-octanal in anhydrous THF dropwise at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a mixture of hexane and ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. To remove this, triturate the crude mixture with cold diethyl ether or perform column chromatography on silica gel.
-
Synthesis Workflow
Biological Activity and Significance
This compound is a product of lipid peroxidation, a process implicated in cellular damage and various disease states.[6] Its high reactivity is attributed to the presence of both an epoxide and an α,β-unsaturated aldehyde moiety, making it a potent electrophile that can react with cellular nucleophiles.
Reactivity with Biomolecules
This reactive aldehyde is known to form adducts with the nucleophilic side chains of amino acids in proteins, particularly lysine.[2] This modification can lead to alterations in protein structure and function, contributing to cellular dysfunction. The reaction with lysine residues can result in the formation of pyrrole derivatives, which may contribute to the browning and fluorescence observed in aged or oxidized biological samples.[2]
Interaction with Signaling Pathways
The interaction of this compound with specific signaling pathways is an area of ongoing research. One study investigated its effect on the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor involved in lipid metabolism and inflammation. The results indicated that this compound does not activate PPARβ/δ.
Quantitative Biological Data
Quantitative data on the biological activity of this compound, such as IC₅₀ values for cytotoxicity or kinetic data for its reactions with biomolecules, are not extensively available in the current literature. Further research is required to fully characterize its potency and mechanisms of action at a quantitative level.
| Biological Activity | Assay/System | Result | Reference |
| Receptor Activation | PPARβ/δ Reporter Assay | No activation observed |
Conclusion
This compound is a chemically reactive molecule of significant interest due to its origins in lipid peroxidation and its potential to interact with and modify biological systems. This guide has provided a detailed overview of its synthesis and a summary of its known chemical and biological properties. The provided experimental protocols offer a foundation for its laboratory preparation. While our understanding of its specific roles in cellular signaling and pathology is still developing, its established reactivity highlights the need for further investigation into its biological consequences. The information compiled herein serves as a foundational resource for researchers aiming to explore the chemistry and biology of this intriguing aldehyde.
References
- 1. trans-4,5-epoxy-2(E)-Decenal | C10H16O2 | CID 526708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linoleic acid oxidation in the presence of amino compounds produces pyrroles by carbonyl amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-4,5-Epoxy-(E)-2-decenal [webbook.nist.gov]
- 4. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Methodological & Application
Synthesis of trans-4,5-Epoxy-2E,7Z-decadienal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of trans-4,5-Epoxy-2E,7Z-decadienal. The proposed synthetic pathway is a multi-step process commencing with a commercially available starting material. The protocols provided are based on established and reliable organic chemistry transformations, with quantitative data summarized from analogous reactions found in the literature.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a three-step sequence starting from (Z)-5-octen-1-ol. The overall strategy involves:
-
Oxidation of the primary alcohol to an aldehyde.
-
Chain extension via a Wittig reaction to introduce the conjugated aldehyde functionality with E-selectivity.
-
Stereoselective epoxidation of the C4-C5 double bond to yield the final trans-epoxide.
The following sections detail the experimental protocols for each step, present relevant quantitative data, and provide a visual representation of the synthetic workflow.
Experimental Protocols
Step 1: Oxidation of (Z)-5-octen-1-ol to (Z)-5-octenal
The oxidation of the primary alcohol (Z)-5-octen-1-ol to the corresponding aldehyde, (Z)-5-octenal, must be conducted under mild conditions to prevent over-oxidation to the carboxylic acid and to avoid isomerization of the Z-configured double bond. Several reliable methods are suitable for this transformation, including the Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and oxidation with pyridinium chlorochromate (PCC).
Protocol 1.1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is known for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and simple workup.[1][2][3]
-
Materials:
-
(Z)-5-octen-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Dissolve (Z)-5-octen-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the solid dissolves.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (Z)-5-octenal.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 1.2: Swern Oxidation
The Swern oxidation is another mild and effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5][6]
-
Materials:
-
(Z)-5-octen-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In a three-neck flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.0 - 2.5 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of (Z)-5-octen-1-ol (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq) to the reaction mixture and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude aldehyde by flash chromatography.
-
Protocol 1.3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile oxidizing agent for converting primary alcohols to aldehydes.[7][8][9][10]
-
Materials:
-
(Z)-5-octen-1-ol
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Suspend PCC (1.5 eq) and Celite® in anhydrous DCM in a round-bottom flask.
-
Add a solution of (Z)-5-octen-1-ol (1.0 eq) in anhydrous DCM to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-5-octenal.
-
Purify by flash column chromatography if necessary.
-
Step 2: Synthesis of (2E,7Z)-decadienal via Wittig Reaction
The Wittig reaction is employed to extend the carbon chain of (Z)-5-octenal and introduce the α,β-unsaturated aldehyde functionality. The use of a stabilized ylide, such as (formylmethylene)triphenylphosphorane, generally favors the formation of the (E)-alkene.[11][12]
-
Materials:
-
(Z)-5-octenal
-
(Formylmethylene)triphenylphosphorane (stabilized Wittig reagent)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (Z)-5-octenal (1.0 eq) and (formylmethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene or THF.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify the (2E,7Z)-decadienal by flash column chromatography on silica gel.
-
Step 3: trans-Epoxidation of (2E,7Z)-decadienal
The final step is the selective epoxidation of the C4-C5 double bond of (2E,7Z)-decadienal. The C4-C5 double bond is generally more electron-rich and thus more susceptible to electrophilic attack by a peroxyacid compared to the C2-C3 double bond, which is electron-deficient due to conjugation with the aldehyde. Using a reagent like meta-chloroperoxybenzoic acid (m-CPBA) will result in the formation of the epoxide.[13][14]
-
Materials:
-
(2E,7Z)-decadienal
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
-
Procedure:
-
Dissolve (2E,7Z)-decadienal (1.0 eq) in DCM in a flask and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the final product by flash column chromatography.
-
Data Presentation
The following tables summarize typical quantitative data for the key transformations described in the protocols. The data is based on analogous reactions reported in the literature.
Table 1: Comparison of Oxidation Methods for Primary Alcohols to Aldehydes
| Oxidation Method | Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Dess-Martin Oxidation | DMP, DCM | 85-95 | 1-3 | Room Temp. |
| Swern Oxidation | (COCl)₂, DMSO, TEA, DCM | 80-95 | 1-2 | -78 to Room Temp. |
| PCC Oxidation | PCC, Celite®, DCM | 75-90 | 2-4 | Room Temp. |
Table 2: Wittig Reaction for α,β-Unsaturated Aldehyde Synthesis
| Substrate | Wittig Reagent | Solvent | Typical Yield (%) | E/Z Ratio |
| Unsaturated Aldehyde | (Formylmethylene)triphenylphosphorane | Toluene | 60-80 | >95:5 |
Table 3: Epoxidation of Dienes with m-CPBA
| Substrate | Reagent | Solvent | Typical Yield (%) |
| Dienal | m-CPBA | DCM | 70-85 |
Visualizations
Synthetic Pathway for this compound
Caption: Proposed three-step synthesis of the target compound.
Experimental Workflow for Dess-Martin Oxidation
Caption: Workflow for the oxidation using Dess-Martin periodinane.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. organic chemistry - Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
Application Notes and Protocols for the Analytical Detection of trans-4,5-Epoxy-2E,7Z-decadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4,5-Epoxy-2E,7Z-decadienal is a reactive aldehyde formed during the peroxidation of polyunsaturated fatty acids, particularly linoleic acid. As a lipid-derived electrophile, it is implicated in a variety of physiological and pathological processes, including inflammation and oxidative stress. Accurate and sensitive detection of this compound in biological and other matrices is crucial for understanding its role in cellular signaling and for the development of novel therapeutics. These application notes provide detailed protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Techniques Overview
The detection of this compound can be challenging due to its volatility, thermal instability, and low concentrations in complex samples. The two primary analytical approaches are GC-MS and LC-MS/MS, often requiring a derivatization step to enhance sensitivity and stability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique, particularly when coupled with negative chemical ionization (NCI) and an isotope dilution assay using a deuterated internal standard. This method can achieve detection limits in the low picogram range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach offers high throughput and is suitable for a broader range of sample matrices. Derivatization of the aldehyde functional group is typically necessary to improve ionization efficiency and chromatographic retention.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described.
| Analytical Method | Analyte | Matrix | Derivatization Reagent | LOD | LOQ | Linearity Range | Recovery | Citation(s) |
| GC-NCI-MS | trans-4,5-epoxy-(E)-2-decenal | Model System | None (with deuterated IS) | ~1 pg | Not Reported | Not Reported | Not Reported | [1][2] |
| GC-FID | Epoxy Fatty Acids | Food Matrices | None (after methylation and SPE) | Not Reported | 3.32 - 20.47 µg/g | Not Reported | 94 - 115% | [3][4][5] |
| LC-MS/MS | Aldehydes | Beverages | D-cysteine | 0.2 - 1.9 µg/L | 0.7 - 6.0 µg/L | Not Reported | Not Reported | [6][7] |
| LC-MS/MS | Aldehydes | Urine/Plasma | 4-APEBA | 3 - 33 nM | Not Reported | 10 - 500 nM | Not Reported | [8][9][10] |
| NICI-GC-MS | MDA and 4-HNE | Plasma | PFBHA/TMS | Not Reported | Not Reported | 0.1 - 5 µM | Not Reported | [11] |
Note: Data for this compound is limited; therefore, data for related epoxy fatty acids and aldehydes are included for reference.
Experimental Protocols
Protocol 1: High-Sensitivity GC-NCI-MS Analysis
This protocol is adapted from a method developed for the sensitive quantification of trans-4,5-epoxy-(E)-2-decenal using an isotope dilution assay.[1][2]
1. Materials and Reagents:
-
trans-4,5-epoxy-(E)-2-decenal standard
-
[4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal (deuterated internal standard)
-
Ammonia (reagent gas)
-
Organic solvents (e.g., dichloromethane, hexane) of high purity
2. Sample Preparation (General Guideline):
-
Liquid Samples (e.g., plasma): Perform a liquid-liquid extraction. To 1 mL of plasma, add the deuterated internal standard. Extract with 2 mL of hexane:diethyl ether (1:1, v/v). Vortex and centrifuge. Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in a small volume of hexane for GC-MS analysis.
-
Tissue Samples: Homogenize the tissue in a suitable buffer. Add the deuterated internal standard. Perform a solid-phase extraction (SPE) using a C18 cartridge to remove interfering lipids. Elute the analyte with an appropriate organic solvent, evaporate, and reconstitute as described above.
-
Food Matrices: A Bligh and Dyer extraction can be employed for lipid extraction, followed by methylation and SPE cleanup.[3][4][5]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: 50°C for 2 min, then ramp at 4°C/min to 70°C, then at 20°C/min to 250°C.
-
Injection: Splitless mode.
-
Mass Spectrometer: Triple quadrupole mass spectrometer capable of negative chemical ionization (NCI).
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Reagent Gas: Ammonia.
-
Data Acquisition: Selected Ion Monitoring (SIM) of the characteristic ions for the native and deuterated analyte.
4. Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the concentration of the analyte.
-
Quantify the amount of trans-4,5-epoxy-(E)-2-decenal in the sample using the calibration curve.
Protocol 2: LC-MS/MS Analysis with 4-APEBA Derivatization
This protocol is based on a derivatization strategy for aldehydes using 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA).[8][9][10]
1. Materials and Reagents:
-
trans-4,5-epoxy-(E)-2-decenal standard
-
4-APEBA dibromide
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ammonium acetate buffer (150 mM, pH 5.7)
-
Methanol, Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
2. Derivatization Procedure:
-
To 250 µL of the sample (or standard solution), add 200 µL of 3 mg/mL 4-APEBA dibromide in 150 mM ammonium acetate buffer (pH 5.7).
-
Add 50 µL of 0.5 mg/mL NaBH₃CN in methanol.
-
Incubate the reaction mixture at 10°C for 3 hours in an autosampler.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate the derivatized analyte from other components.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the 4-APEBA derivative of trans-4,5-epoxy-(E)-2-decenal.
4. Quantification:
-
Prepare a calibration curve using derivatized standards.
-
Quantify the analyte in the samples based on the calibration curve.
Visualizations
Caption: Formation of this compound from lipid peroxidation and its cellular effects.
Caption: Workflow for the GC-NCI-MS analysis of this compound.
References
- 1. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a gas chromatography-flame ionization detection method for the determination of epoxy fatty acids in food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
- 10. researchgate.net [researchgate.net]
- 11. Validation of malondialdehyde and 4-hydroxy-2-trans-nonenal measurement in plasma by NICI-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of trans-4,5-Epoxy-2E,7Z-decadienal in Environmental Samples
Introduction
trans-4,5-Epoxy-2E,7Z-decadienal is a volatile organic compound of interest in environmental science due to its potential role as a biomarker and its sensory properties. Accurate quantification in complex environmental matrices such as water, soil, and air is crucial for understanding its distribution, fate, and ecological impact. These protocols outline the necessary steps for sample collection, preparation, extraction, and analysis using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
As there is no published data on the concentration of this compound in environmental samples, the following tables are presented as templates for data presentation. Researchers can populate these tables with their own experimental data.
Table 1: Hypothetical Concentration of this compound in Water Samples
| Sample ID | Location | Sample Type | Concentration (ng/L) |
| W-001 | River A | Surface Water | < LOD |
| W-002 | Industrial Outflow B | Wastewater | 15.2 |
| W-003 | Groundwater Well C | Groundwater | 2.1 |
| W-004 | Estuary D | Brackish Water | 5.8 |
LOD: Limit of Detection
Table 2: Hypothetical Concentration of this compound in Soil and Sediment Samples
| Sample ID | Location | Sample Type | Concentration (µg/kg) |
| S-001 | Agricultural Field A | Topsoil | 1.2 |
| S-002 | Forest Floor B | Organic Layer | < LOD |
| S-003 | Riverbed C | Sediment | 3.5 |
| S-004 | Landfill Site D | Contaminated Soil | 25.7 |
LOD: Limit of Detection
Table 3: Hypothetical Concentration of this compound in Air Samples
| Sample ID | Location | Sample Type | Concentration (pg/m³) |
| A-001 | Urban Center A | Ambient Air | 7.5 |
| A-002 | Rural Area B | Ambient Air | < LOD |
| A-003 | Industrial Zone C | Point Source | 50.1 |
| A-004 | Indoor Environment D | Indoor Air | 12.3 |
LOD: Limit of Detection
Experimental Protocols
The following protocols are adapted from methods developed for the analysis of trans-4,5-Epoxy-(E)-2-decenal.[2][3]
Water Sample Analysis
Objective: To extract and quantify this compound from aqueous samples.
Materials:
-
Water sample (1 L)
-
Sodium chloride (NaCl)
-
Dichloromethane (DCM), HPLC grade
-
Internal Standard (e.g., deuterated this compound)
-
Anhydrous sodium sulfate
-
Separatory funnel (2 L)
-
Rotary evaporator
-
GC vials
Protocol:
-
Sample Preparation: To a 1 L water sample, add a known amount of the internal standard. Saturate the sample with NaCl to increase the extraction efficiency.
-
Liquid-Liquid Extraction (LLE): Transfer the salted water sample to a 2 L separatory funnel. Add 100 mL of DCM and shake vigorously for 2 minutes, periodically venting the pressure. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction two more times with fresh 100 mL portions of DCM.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL using a rotary evaporator at a low temperature to prevent loss of the volatile analyte.
-
Analysis: Transfer the concentrated extract to a GC vial for analysis by GC-MS.
Soil and Sediment Sample Analysis
Objective: To extract and quantify this compound from solid environmental matrices.
Materials:
-
Soil/sediment sample (50 g), homogenized
-
Internal Standard
-
Methanol, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Ultrasonic bath
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., silica gel)
-
Nitrogen evaporator
Protocol:
-
Sample Preparation: To a 50 g homogenized soil/sediment sample, add a known amount of the internal standard.
-
Solvent Extraction: Add 100 mL of a 1:1 mixture of methanol and DCM to the sample. Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes. Decant the supernatant. Repeat the extraction process on the solid residue two more times.
-
Cleanup: Combine the supernatants and concentrate to a small volume. Perform a cleanup step using a silica gel SPE cartridge to remove interferences. Elute the target analyte with an appropriate solvent mixture.
-
Concentration and Analysis: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Transfer to a GC vial for analysis.
Air Sample Analysis
Objective: To trap and quantify this compound from air samples.
Materials:
-
Air sampling pump
-
Sorbent tubes (e.g., Tenax TA or equivalent)
-
Thermal desorber coupled to a GC-MS system
-
Internal Standard (injected directly onto the sorbent tube or into the thermal desorber)
Protocol:
-
Sample Collection: Draw a known volume of air (e.g., 100 L) through a sorbent tube using a calibrated air sampling pump.
-
Sample Spiking: After sampling, a known amount of the internal standard can be injected directly onto the sorbent tube.
-
Thermal Desorption: Place the sorbent tube in a thermal desorber that is connected to the GC-MS. The tube is heated, and the trapped volatile compounds are desorbed and transferred to the GC column for analysis.
GC-MS Analysis
Objective: To separate, identify, and quantify this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium carrier gas
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas Flow: 1 mL/min (constant flow)
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Choose characteristic ions for this compound and the internal standard.
-
Mass Range (for initial screening): m/z 40-300
Quantification: Create a calibration curve using standards of known concentrations of this compound. The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothesized environmental formation pathway of epoxy-decadienals from lipid precursors.
References
- 1. trans-4,5-Epoxy-(E)-2-decenal - Wikipedia [en.wikipedia.org]
- 2. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. trans-4,5-epoxy-2(E)-Decenal | CAS 134454-31-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Extraction of trans-4,5-Epoxy-2E,7Z-decadienal from Algae
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and analysis of trans-4,5-Epoxy-2E,7Z-decadienal, a potentially bioactive aldehyde, from algal biomass. While this specific isomer has not been extensively documented in algae, related epoxy aldehydes are known to be products of lipid peroxidation and have been identified in other biological systems. The methodologies outlined herein are based on established techniques for the extraction of volatile and semi-volatile lipid-derived compounds from microalgae. These protocols are intended to serve as a foundational guide for researchers seeking to isolate and characterize this and similar compounds for applications in drug discovery and development.
Introduction
This compound belongs to a class of reactive aldehydes that are often byproducts of polyunsaturated fatty acid oxidation. While the biological activities of this specific isomer are not well-characterized, similar molecules, such as trans-4,5-epoxy-(E)-2-decenal, are known to be involved in cellular signaling and stress responses. These compounds can interact with cellular nucleophiles, including proteins and DNA, leading to a range of biological effects that are of interest in pharmacology and toxicology.[1] Algae are a rich source of polyunsaturated fatty acids and are therefore a potential source of these and other novel bioactive compounds.
The extraction of such moderately volatile and reactive compounds from a complex biological matrix like algae requires careful consideration of the extraction methodology to ensure efficient recovery and prevent degradation. This protocol provides two distinct methods for consideration: a solvent-based extraction and a supercritical fluid extraction, each with its own advantages and considerations.
Quantitative Data Summary
While specific extraction yields for this compound from algae are not yet established in the literature, the following table summarizes typical total lipid extraction yields from various microalgae using different methods, which can serve as a benchmark for initial extraction efficiency.
| Microalgal Species | Extraction Method | Solvent(s) | Temperature (°C) | Pressure (MPa) | Time (min) | Total Lipid Yield (% dry weight) | Reference |
| Chlorella sp. 725 | Ethanol Extraction | Ethanol | Room Temperature | Atmospheric | 37 | 33.31 | [2] |
| Chlorella sp. 725 | Bligh-Dyer | Chloroform/Methanol | Room Temperature | Atmospheric | N/A | 31.58 | [2] |
| Nannochloropsis sp. | Subcritical Co-solvent | Hexane/Ethanol (3:1) | 90 | 1.4 | 50 | ~35.2 (88% recovery) | [3] |
| Chlorococcum sp. | Supercritical CO2 | Carbon Dioxide | N/A | N/A | N/A | N/A | [4] |
Experimental Protocols
Algal Biomass Preparation
-
Harvesting: Harvest algal cultures in the late exponential growth phase by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Wash the resulting algal paste twice with distilled water to remove residual growth media.
-
Dewatering: For solvent extraction, lyophilize the algal paste to obtain a dry biomass. For supercritical fluid extraction, the wet biomass can also be used.[4]
-
Storage: Store the dried biomass at -80°C under a nitrogen atmosphere to minimize lipid oxidation until extraction.
Protocol 1: Solvent Extraction
This protocol is adapted from the Bligh-Dyer method, widely used for lipid extraction.[5]
-
Homogenization: Homogenize 1 gram of dried algal biomass in a mixture of 10 mL chloroform and 20 mL methanol using a high-speed homogenizer.
-
Extraction: Stir the mixture for 2 hours at room temperature in a sealed, dark container to prevent photo-oxidation.
-
Phase Separation: Add 10 mL of chloroform and 10 mL of distilled water to the mixture. Vortex thoroughly and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids and lipid-soluble compounds, using a glass pipette.
-
Drying: Dry the chloroform extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Reconstitution: Reconstitute the lipid extract in a minimal volume of a suitable solvent (e.g., hexane or ethyl acetate) for further analysis.
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO2) is a green alternative that is effective for extracting thermally labile and volatile compounds.[4][6]
-
SFE System Preparation: Prepare a laboratory-scale SFE system according to the manufacturer's instructions.
-
Sample Loading: Load 10 grams of dried or wet algal biomass into the extraction vessel.
-
Extraction Parameters:
-
Pressure: 20-30 MPa
-
Temperature: 40-60°C
-
CO2 Flow Rate: 2-5 L/min (expanded gas)
-
Co-solvent (optional): 5-10% ethanol can be added to the CO2 stream to increase the polarity of the supercritical fluid and enhance the extraction of more polar compounds.[6]
-
-
Extraction: Perform the extraction for 1-2 hours.
-
Fraction Collection: Decompress the supercritical fluid through a heated nozzle into a collection vial containing a suitable solvent (e.g., hexane or ethyl acetate) to trap the extracted compounds.
-
Concentration: Concentrate the collected fraction under a gentle stream of nitrogen.
Analysis and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for identifying and quantifying volatile and semi-volatile compounds like this compound.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-INNOWax) is recommended.
-
Injection: Use a splitless or on-column injection technique for trace analysis.
-
Temperature Program: An initial oven temperature of 40°C held for 2 minutes, followed by a ramp of 5-10°C/minute to 250°C.
-
Mass Spectrometry: Operate in electron ionization (EI) mode with a scan range of m/z 35-400.
-
-
Quantification: For accurate quantification, a stable isotope-labeled internal standard is recommended. If unavailable, quantification can be performed using an external calibration curve with a synthesized standard of this compound.
Signaling Pathways and Biological Activity
While the specific signaling pathways of this compound are not well-defined, the known reactivity of the related isomer, trans-4,5-epoxy-(E)-2-decenal, provides a putative mechanism of action. This compound is a product of lipid peroxidation and is a reactive electrophile.[1]
The primary mechanism of action is likely through the covalent modification of cellular nucleophiles.
-
Protein Adduction: The aldehyde and epoxide functionalities can react with nucleophilic amino acid residues on proteins, such as lysine, histidine, and cysteine. This can lead to the formation of protein adducts, altering protein structure and function, and potentially leading to cellular dysfunction and cytotoxicity.
-
DNA Adduction: The compound may also react with DNA bases, forming DNA adducts. This has been observed with trans-4,5-epoxy-(E)-2-decenal and suggests a potential for genotoxicity.[7]
The downstream consequences of these interactions can trigger various cellular stress response pathways, including those related to oxidative stress, unfolded protein response, and DNA damage repair.
Visualizations
Caption: Experimental workflow for the extraction and analysis of epoxy-decadienal from algae.
Caption: Putative signaling pathway for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress on lipid extraction from wet algal biomass for biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipid Extraction Methods from Microalgae: A Comprehensive Review [frontiersin.org]
- 6. Sustainable and Selective Extraction of Lipids and Bioactive Compounds from Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of trans-4,5-Epoxy-2E,7Z-decadienal in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4,5-Epoxy-2E,7Z-decadienal, more commonly referred to in scientific literature as trans-4,5-epoxy-2(E)-decenal, is a reactive α,β-unsaturated aldehyde that is a product of lipid peroxidation.[1][2][3] This compound is of significant interest to researchers studying oxidative stress, cellular damage, and the etiology of various diseases. Its high reactivity, stemming from the presence of both an epoxide and an aldehyde functional group, allows it to form covalent adducts with cellular macromolecules, including DNA and proteins.[1] This document provides detailed application notes and protocols for the use of trans-4,5-epoxy-2(E)-decenal in cell culture experiments, enabling researchers to investigate its biological effects in a controlled laboratory setting.
Chemical Properties and Handling
A clear understanding of the chemical properties of trans-4,5-epoxy-2(E)-decenal is crucial for its effective use in experiments.
| Property | Value | Source |
| Synonyms | trans-4,5-Epoxy-2E-decenal, 3-(3-pentyloxiranyl)-2E-propenal | [2] |
| CAS Number | 134454-31-2 | [2] |
| Molecular Formula | C₁₀H₁₆O₂ | [2] |
| Molecular Weight | 168.23 g/mol | [2] |
| Solubility | Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), and Ethanol (30 mg/mL). | [2] |
| Storage | Store at -20°C as a solution. Prepare fresh solutions and use promptly. | [2] |
Note: Due to its reactive nature, it is advisable to prepare fresh dilutions from a stock solution for each experiment to ensure accurate and reproducible results.
Mechanism of Action
trans-4,5-Epoxy-2(E)-decenal exerts its biological effects primarily through the formation of covalent adducts with nucleophilic sites on cellular macromolecules.
-
DNA Adduct Formation: The compound reacts with deoxyadenosine and deoxyguanosine to form mutagenic etheno-adducts, which can lead to genotoxicity.[1][4] This property makes it a useful tool for studying mechanisms of DNA damage and repair.
-
Protein Modification: The aldehyde group can react with nucleophilic amino acid residues, particularly the ε-amino group of lysine, leading to the formation of protein adducts.[3] This can result in altered protein structure and function, contributing to cellular dysfunction and cytotoxicity.
The dual reactivity of trans-4,5-epoxy-2(E)-decenal allows it to induce a range of cellular responses, including oxidative stress, apoptosis, and inflammation.[5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of trans-4,5-epoxy-2(E)-decenal. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and research question.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
trans-4,5-epoxy-2(E)-decenal stock solution (in DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of trans-4,5-epoxy-2(E)-decenal in complete cell culture medium. A suggested starting concentration range is 1-100 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
trans-4,5-epoxy-2(E)-decenal stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of trans-4,5-epoxy-2(E)-decenal for the chosen duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect the generation of ROS, a key indicator of oxidative stress.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
trans-4,5-epoxy-2(E)-decenal stock solution
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add HBSS containing various concentrations of trans-4,5-epoxy-2(E)-decenal to the wells. Include a positive control (e.g., H₂O₂).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1-2 hours).
-
Plot the fluorescence intensity over time to determine the rate of ROS production.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of trans-4,5-Epoxy-2(E)-decenal on Various Cell Lines
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) | Assay |
| Example: HeLa | 24 | 50 | MTT |
| Example: HepG2 | 48 | 25 | MTT |
| (Add your experimental data here) |
Table 2: Apoptosis Induction by trans-4,5-Epoxy-2(E)-decenal
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+/PI-) |
| Example: Jurkat | 10 | 12 | 30 |
| Example: Jurkat | 25 | 12 | 65 |
| (Add your experimental data here) |
Conclusion
trans-4,5-Epoxy-2(E)-decenal is a valuable tool for investigating the cellular consequences of lipid peroxidation and oxidative stress. The protocols provided here offer a starting point for researchers to explore its effects on cell viability, apoptosis, and ROS production. Careful experimental design, including appropriate controls and dose-response studies, is essential for obtaining reliable and meaningful data. The inherent reactivity of this compound necessitates careful handling and the use of freshly prepared solutions to ensure experimental reproducibility. Further investigations into its effects on specific signaling pathways and its potential as a biomarker or therapeutic target are warranted.
References
Application Notes and Protocols for Testing the Bioactivity of trans-4,5-Epoxy-2E,7Z-decadienal
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-4,5-Epoxy-2E,7Z-decadienal is a polyunsaturated aldehyde whose bioactivity is not yet well characterized. Its structural similarity to trans-4,5-Epoxy-2E-decenal, a known lipid peroxidation by-product with a distinct metallic odor, suggests it may possess significant biological effects.[1][2][3] The latter compound is known to react with nucleophiles, potentially leading to loss of cell function and viability.[3][4] This document provides a comprehensive experimental design to investigate the potential cytotoxic, antimicrobial, and anti-inflammatory activities of this compound.
Experimental Design Overview
A tiered approach will be employed to systematically evaluate the bioactivity of this compound. The experimental workflow will begin with an assessment of cytotoxicity to determine the appropriate concentration range for subsequent bioassays. This will be followed by parallel screening for antimicrobial and anti-inflammatory properties.
Caption: Experimental workflow for bioactivity testing.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is designed to determine the concentration of this compound that is toxic to cells, which is crucial for designing subsequent experiments. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[5]
Materials:
-
Human embryonic kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[5]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24 and 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assays
These protocols will determine if this compound has inhibitory activity against common bacterial and fungal strains.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
Bacterial strains: Staphylococcus aureus, Pseudomonas aeruginosa
-
Fungal strain: Candida albicans
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well plates
-
This compound
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (DMSO)
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Serially dilute this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This is a qualitative method to assess antimicrobial activity.[8]
Materials:
-
Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile paper discs
-
Microbial cultures
-
This compound
-
Positive and negative controls
Protocol:
-
Plate Inoculation: Spread a standardized microbial inoculum evenly onto the surface of the agar plates.
-
Disk Application: Impregnate sterile paper discs with a known concentration of the test compound and controls. Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates as described for the broth microdilution assay.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the discs where microbial growth is inhibited.
Anti-inflammatory Activity Assays
These assays will investigate the potential of this compound to modulate inflammatory responses in vitro.
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
LPS from E. coli
-
This compound
-
Griess Reagent
-
Nitrite standard solution
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the percentage of NO inhibition.
This protocol measures the effect of the compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6.[10][11]
Materials:
-
LPS-stimulated RAW 264.7 cell culture supernatants (from the NO assay)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kits. Briefly, coat a 96-well plate with capture antibody, add the cell culture supernatants, followed by the detection antibody and substrate.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Data Presentation
Table 1: Cytotoxicity of this compound on HEK293 cells
| Concentration (µM) | Cell Viability (%) after 24h (Mean ± SD) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) |
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | ||
| P. aeruginosa | ||
| C. albicans | ||
| Positive Control | ||
| Ciprofloxacin | ||
| Fluconazole |
Table 3: Anti-inflammatory Effects of this compound
| Treatment | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | 100 | ||
| LPS + Compound (X µM) | |||
| LPS + Compound (Y µM) | |||
| LPS + Compound (Z µM) |
Signaling Pathway Visualization
The following diagram illustrates the potential mechanism of anti-inflammatory action by inhibiting key signaling pathways.
Caption: Potential anti-inflammatory signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-4,5-Epoxy-(E)-2-decenal - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. athmicbiotech.com [athmicbiotech.com]
- 11. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
Application Notes and Protocols for the Chromatographic Analysis of trans-4,5-Epoxy-2(E)-decenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4,5-Epoxy-2(E)-decenal is a reactive α,β-unsaturated aldehyde that is a prominent product of the autoxidation of polyunsaturated fatty acids, such as linoleic and arachidonic acid.[1][2] Its presence is associated with the metallic off-flavor in foods and it is considered a biomarker of oxidative stress.[1][3] This compound's high reactivity allows it to interact with biological macromolecules, including proteins and DNA, leading to potential cellular damage and involvement in various pathological processes.[1] Accurate and sensitive quantification of trans-4,5-epoxy-2(E)-decenal in various matrices is crucial for food quality control, oxidative stress research, and drug development.
These application notes provide detailed protocols for the analysis of trans-4,5-epoxy-2(E)-decenal using gas chromatography-mass spectrometry (GC-MS) and a general approach for high-performance liquid chromatography (HPLC) with UV or fluorescence detection after derivatization.
Physicochemical Properties
A summary of the key physicochemical properties of trans-4,5-epoxy-2(E)-decenal is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [4] |
| Molecular Weight | 168.23 g/mol | [4] |
| CAS Number | 134454-31-2 | [4] |
| Appearance | Colorless to pale yellow clear liquid (est.) | |
| Boiling Point | 92.00 °C @ 5.00 mm Hg | |
| Solubility | Soluble in alcohol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Limited solubility in water. | [1] |
Signaling Pathway and Biological Relevance
trans-4,5-Epoxy-2(E)-decenal is formed through the lipid peroxidation pathway, a complex process initiated by reactive oxygen species (ROS). This pathway is a key element in cellular signaling related to oxidative stress and inflammation.
Caption: Lipid peroxidation pathway leading to the formation of trans-4,5-Epoxy-2(E)-decenal and its cellular effects.
Analytical Protocols
Protocol 1: Quantification of trans-4,5-Epoxy-2(E)-decenal by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a sensitive and selective method using a deuterated internal standard and negative chemical ionization (NCI) mass spectrometry.[5][6]
1. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of trans-4,5-epoxy-2(E)-decenal in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of deuterated trans-4,5-epoxy-2(E)-decenal (e.g., [4,5-²H₂]-trans-4,5-epoxy-2(E)-decenal) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known amounts of the standard and internal standard stock solutions to achieve the desired concentration range.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by deionized water.
-
Load the sample (e.g., wine, biological fluid) onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-interfering solvent to remove polar impurities.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of solvent suitable for GC injection (e.g., hexane).
-
2. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Ammonia |
| Ion Source Temperature | 150 °C |
| Quadrupole Temperature | 100 °C |
| Monitored Ions | m/z 168 for trans-4,5-epoxy-2(E)-decenal and m/z 170 for [4,5-²H₂]-trans-4,5-epoxy-2(E)-decenal |
3. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of trans-4,5-epoxy-2(E)-decenal in the samples by using the calibration curve.
Quantitative Data Summary (GC-MS)
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | ~1 pg (on-column) | - | [5] |
| Concentration Range | Traces to 1.1 µg/L | Spirits | [6] |
| Concentration Range | Up to 386.5 ng/L | White Wine | [6] |
| Olfactory Detection Threshold | 60 ng/L | Water | [6] |
| Olfactory Detection Threshold | 1.5 pg/L | Air | [3] |
Protocol 2: General Protocol for Quantification of Aldehydes by HPLC with UV/Fluorescence Detection after Derivatization
This protocol describes a general approach for the analysis of aldehydes, which can be adapted for trans-4,5-epoxy-2(E)-decenal. This method involves derivatization to enhance detection by UV or fluorescence. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).
1. Derivatization and Sample Preparation
-
Derivatizing Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in an appropriate solvent (e.g., acetonitrile with a small amount of acid catalyst).
-
Derivatization Reaction:
-
Mix the sample or standard solution with the DNPH reagent.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes).
-
After the reaction is complete, the resulting hydrazone derivatives are ready for HPLC analysis.
-
-
Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be necessary after derivatization to remove interferences.
2. HPLC Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water is typically used. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
| Detector | |
| Type | UV-Vis or Fluorescence Detector |
| Wavelength (UV-Vis) | ~360 nm for DNPH derivatives |
| Excitation/Emission (Fluorescence) | Dependent on the specific derivatizing agent used |
3. Data Analysis
-
Prepare calibration standards of the trans-4,5-epoxy-2(E)-decenal-DNPH derivative.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the amount of the derivative in the samples and back-calculate the concentration of trans-4,5-epoxy-2(E)-decenal.
Analytical Workflow
The following diagram illustrates a typical workflow for the chromatographic analysis of trans-4,5-epoxy-2(E)-decenal.
Caption: General analytical workflow for the quantification of trans-4,5-Epoxy-2(E)-decenal.
References
- 1. mdpi.com [mdpi.com]
- 2. trans-4,5-Epoxy-(E)-2-decenal [webbook.nist.gov]
- 3. trans-4,5-Epoxy-(E)-2-decenal - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution and Sensory Impact of (2 E,4 E,6 Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of trans-4,5-Epoxy-2E,7Z-decadienal in Ecotoxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the ecotoxicological assessment of trans-4,5-Epoxy-2E,7Z-decadienal. Due to the limited availability of direct ecotoxicological data for this specific compound, the protocols and quantitative summaries are primarily based on data from the structurally related and well-studied polyunsaturated aldehyde (PUA), 2,4-decadienal (DECA) . These guidelines are intended to serve as a foundational framework for initiating ecotoxicological investigations into this emerging compound of interest.
Application Notes
Introduction and Background
This compound is an oxygenated α,β-unsaturated aldehyde. While its specific ecotoxicological profile is not well-documented, it belongs to the broader class of polyunsaturated aldehydes (PUAs). PUAs are naturally produced by various marine and freshwater diatoms and are known to play a significant role in planktonic chemical ecology.[1] These compounds are recognized for their potential to induce adverse effects on the growth, development, and reproduction of a range of aquatic organisms. The reactive nature of the epoxy and α,β-unsaturated aldehyde functional groups suggests a high potential for interaction with biological macromolecules, leading to toxicity.
Principle of Ecotoxicological Evaluation
The ecotoxicological assessment of this compound is founded on standardized bioassays using representative organisms from different trophic levels of aquatic ecosystems. These organisms, including algae, invertebrates, and fish, are exposed to a gradient of concentrations of the test substance under controlled laboratory conditions. The primary objective is to quantify toxicological endpoints such as the half-maximal effective concentration (EC50) for sublethal effects (e.g., growth inhibition) and the median lethal concentration (LC50) for acute mortality. These metrics are fundamental for conducting environmental risk assessments and establishing safe concentration limits.
Postulated Mechanism of Toxic Action
Drawing parallels from studies on analogous PUAs, the ecotoxicity of this compound is likely mediated through one or more of the following mechanisms:
-
Induction of Oxidative Stress: PUAs have been demonstrated to trigger the intracellular production of reactive oxygen species (ROS) and nitric oxide (NO), leading to a state of oxidative stress and subsequent cellular damage.[1]
-
Covalent Adduct Formation: The electrophilic nature of the α,β-unsaturated aldehyde moiety makes it susceptible to Michael-type addition reactions with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins and DNA, resulting in the formation of covalent adducts that can impair cellular function.
-
Membrane Perturbation: Aldehydes can intercalate into cellular membranes, disrupting their structural integrity and fluidity, which can lead to impaired transport and signaling processes.
Quantitative Data Summary
Direct ecotoxicological data for this compound are currently unavailable. The following table provides a summary of existing data for the surrogate compound, 2,4-decadienal , to inform preliminary experimental design.
Table 1: Summary of Toxicological Data for 2,4-decadienal
| Test Organism/System | Endpoint | Duration | Concentration (µM) | Reference |
| Skeletonema marinoi (Diatom) | EC50 (Growth Inhibition) | 24 hours | 2.48 | [1] |
| Human Endothelial Cells | LC50 | Not Specified | 9 | [2] |
Note: Data on human cells is provided for general toxicological context.
Experimental Protocols
The following protocols are adapted from internationally recognized guidelines (e.g., OECD Test Guidelines) and are recommended for the ecotoxicological evaluation of this compound. A preliminary range-finding study is strongly advised to establish an appropriate concentration range for the definitive tests.
Protocol 1: Algal Growth Inhibition Test
(Adapted from OECD Guideline 201)
Objective: To determine the effects of this compound on the growth of a representative freshwater or marine microalga.
Materials:
-
Axenic culture of a suitable test alga (e.g., Raphidocelis subcapitata for freshwater; Phaeodactylum tricornutum for marine).
-
Sterile algal growth medium.
-
Stock solution of this compound in a low-toxicity solvent (e.g., dimethyl sulfoxide - DMSO).
-
Sterile culture flasks.
-
Environmentally controlled incubator (temperature, light, agitation).
-
Spectrophotometer or electronic particle counter.
Procedure:
-
Prepare a geometric series of test concentrations of this compound by diluting the stock solution in the growth medium. A solvent control (medium with the highest concentration of solvent used) must be included.
-
Inoculate each test flask with a low density of exponentially growing algal cells (e.g., 1 x 10⁴ cells/mL).
-
Incubate the flasks for 72 hours under constant, uniform illumination and temperature.
-
Measure the algal biomass (e.g., via absorbance or cell counts) at 24, 48, and 72 hours.
-
Calculate the average specific growth rate for each concentration.
-
Determine the EC50 value by plotting the percentage inhibition of the growth rate against the logarithm of the test concentration.
Protocol 2: Daphnia magna Acute Immobilization Test
(Adapted from OECD Guideline 202)
Objective: To determine the acute immobilizing effects of this compound on the freshwater cladoceran, Daphnia magna.
Materials:
-
Daphnia magna neonates (<24 hours old).
-
Standard reconstituted freshwater (e.g., M4 medium).
-
Stock solution of this compound.
-
Glass test beakers.
-
Incubator with a controlled photoperiod (e.g., 16h light: 8h dark) and temperature.
Procedure:
-
Prepare a series of test concentrations and a control in the reconstituted freshwater.
-
Introduce 20 daphnids, divided into four replicate beakers of five animals each, to each test concentration and the control.
-
Incubate the beakers for 48 hours.
-
Assess and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
-
Calculate the 48-hour LC50 value and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).
Protocol 3: Fish, Early-Life Stage Toxicity Test
(Adapted from OECD Guideline 210)
Objective: To assess the toxicity of this compound to the early life stages of a model fish species.
Materials:
-
Newly fertilized embryos of a suitable fish species (e.g., Zebrafish, Danio rerio).
-
Standard reconstituted freshwater.
-
Stock solution of this compound.
-
Glass petri dishes or multi-well plates.
-
Temperature and photoperiod-controlled incubator.
-
Dissecting microscope.
Procedure:
-
Prepare a series of test concentrations and a control.
-
Distribute a known number of viable embryos into each test vessel.
-
Maintain the exposure from fertilization until several days post-hatch, with daily or semi-static renewal of the test solutions.
-
Monitor the embryos and larvae daily, recording key developmental endpoints including time to hatch, hatching success, post-hatch survival, and the incidence of any morphological or behavioral abnormalities.
-
At the termination of the test, measure the total length and dry weight of the surviving larvae.
-
Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for the most sensitive biological endpoints.
Visualizations
Signaling Pathway
Caption: Postulated signaling cascade for PUA-induced ecotoxicity.
Experimental Workflow
Caption: Phased workflow for ecotoxicological assessment.
References
Application Notes and Protocols for trans-4,5-Epoxy-2E,7Z-decadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4,5-Epoxy-2E,7Z-decadienal is a highly reactive α,β-unsaturated epoxy aldehyde that is a product of lipid peroxidation. Its unique chemical structure, containing both an epoxide and a conjugated aldehyde, makes it a valuable tool in studying the effects of oxidative stress and cellular damage. However, this reactivity also presents challenges for its handling and storage. These application notes provide detailed information on the stability of this compound and protocols for its proper storage and handling to ensure its integrity for research applications.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Appearance | Colorless to pale yellow clear liquid |
| Purity | ≥95% |
| Solubility | Soluble in DMF (~30 mg/mL), DMSO (~30 mg/mL), and Ethanol (~30 mg/mL). Sparingly soluble in PBS (pH 7.2) (~0.2 mg/mL). |
Stability and Storage Conditions
The stability of this compound is critically dependent on storage conditions due to its susceptibility to degradation. The primary degradation pathways include hydrolysis of the epoxide ring, oxidation of the aldehyde and double bonds, and polymerization.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on its form:
| Form | Storage Temperature | Atmosphere | Duration |
| Neat Oil (Solid/Liquid) | -20°C | Inert Gas (Argon or Nitrogen) | ≥ 2 years |
| In Anhydrous Organic Solvent | -80°C | Inert Gas (Argon or Nitrogen) | Up to 1 year |
| Aqueous Solutions | Not Recommended for Storage | N/A | Use within one day |
Data compiled from manufacturer specifications.
Factors Affecting Stability
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Temperature: Elevated temperatures accelerate the rate of degradation. It is crucial to store the compound at or below -20°C.
-
Oxygen: As a product of lipid peroxidation, the compound is susceptible to further oxidation. Storage under an inert atmosphere is essential.
-
Light: Exposure to light, particularly UV light, can promote degradation. The compound should be stored in amber vials or protected from light.
-
pH: The epoxide ring is susceptible to opening under both acidic and basic conditions. Aqueous solutions should be prepared fresh and used immediately. Buffers can influence the rate of degradation.
-
Nucleophiles: The presence of nucleophiles, such as primary and secondary amines, can lead to reactions with both the epoxide and the α,β-unsaturated aldehyde moieties.[1]
Potential Degradation Pathways
The multifunctional nature of this compound leads to several potential degradation pathways. Understanding these pathways is crucial for interpreting experimental results and for the development of stability-indicating analytical methods.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol for Preparation of Stock Solutions
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Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
If supplied in a solvent, the original solvent can be removed by a gentle stream of inert gas (e.g., nitrogen or argon).
-
Immediately add the desired anhydrous solvent (e.g., DMSO, DMF, or Ethanol) to the neat oil.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -80°C in a tightly sealed vial under an inert atmosphere.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for specific needs.
Caption: General workflow for a forced degradation study.
5.2.1. Materials
-
This compound
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HPLC-grade acetonitrile, water, methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with UV and/or MS detector
-
Photostability chamber
5.2.2. Procedure
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
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Thermal Degradation: Dilute an aliquot of the stock solution with acetonitrile. Incubate at 60°C, protected from light.
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Photolytic Degradation: Expose an aliquot of the stock solution (in a photostable container) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. If necessary, quench the reaction (e.g., neutralize acid/base). Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to identify potential degradation products.
Analytical Considerations
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A reverse-phase HPLC method with UV detection at the λmax of the α,β-unsaturated aldehyde chromophore (approximately 231 nm) is a suitable starting point. Mass spectrometry (MS) is highly recommended for the identification and characterization of degradation products. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for quantification.[2][3]
Safety Precautions
-
This compound is a reactive aldehyde and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: These application notes are intended for guidance and informational purposes only. Researchers should adapt the protocols to their specific experimental needs and perform appropriate validation.
References
- 1. Amine degradation by 4,5-epoxy-2-decenal in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4,5-Epoxy-2E,7Z-decadienal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of trans-4,5-Epoxy-2E,7Z-decadienal synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Epoxidation of (2E,7Z)-decadienal
The key challenge in this step is the selective epoxidation of the C4-C5 double bond while preserving the stereochemistry of both the C2-C3 (E) and C7-C8 (Z) double bonds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of epoxide | Incomplete reaction. | - Increase reaction time or temperature moderately.- Use a slight excess of the epoxidizing agent. |
| Degradation of the starting material or product. | - Maintain a low reaction temperature to prevent side reactions.- Use a buffered system if using peroxyacids to control pH. | |
| Over-epoxidation (formation of diepoxide). | - Use a stoichiometric amount or slight excess of the epoxidizing agent.- Monitor the reaction closely using TLC or GC-MS and stop it once the starting material is consumed. | |
| Formation of undesired stereoisomers (loss of Z configuration at C7-C8) | Isomerization of the double bond under reaction conditions. | - Use a mild epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.- Avoid acidic or basic conditions that could promote isomerization. Epoxidation with peroxyacids is generally a stereospecific syn-addition, which should preserve the alkene geometry[1][2][3]. |
| Reaction with the C2-C3 double bond | The C2-C3 double bond is electron-deficient due to the aldehyde, making it less reactive to electrophilic epoxidation than the C4-C5 and C7-C8 double bonds. However, some reaction may still occur. | - The electron-withdrawing effect of the aldehyde deactivates the conjugated C2-C3 double bond towards electrophilic attack. The isolated C7-C8 double bond is more nucleophilic and thus more reactive. The C4-C5 double bond's reactivity is intermediate. Careful control of stoichiometry is key. |
Wittig Reaction for the formation of the C2-C3 double bond
This step involves the reaction of an epoxy-aldehyde precursor with a phosphorus ylide to introduce the C2-C3 E-double bond.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final product | Poor reactivity of the ylide or the aldehyde. | - Ensure the ylide is freshly prepared and used immediately.- Use a suitable solvent system (e.g., THF, DMSO). |
| Side reactions of the aldehyde (e.g., aldol condensation). | - Add the aldehyde slowly to the ylide solution at low temperature. | |
| Formation of the undesired Z-isomer at the C2-C3 position | Use of an unstabilized or semi-stabilized ylide. | - Employ a stabilized ylide (e.g., (triphenylphosphoranylidene)acetaldehyde) which generally favors the formation of E-alkenes[4][5][6].- Consider the Schlosser modification of the Wittig reaction, which can be used to obtain the E-alkene from unstabilized ylides[4][7]. |
| Difficulty in purification | Presence of triphenylphosphine oxide byproduct. | - Triphenylphosphine oxide can be difficult to remove by standard chromatography. It can sometimes be precipitated by the addition of a non-polar solvent like hexane or ether and removed by filtration.- Alternatively, it can be converted to a water-soluble complex by treatment with MgBr₂ or by washing with aqueous acid. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic strategy for this compound?
A two-step synthetic approach is generally effective. This involves the stereoselective epoxidation of a (2E,7Z)-decadienal precursor, followed by a Wittig reaction to introduce the C2-C3 double bond with the desired E configuration. A plausible route is the epoxidation of a suitable precursor followed by chain elongation. A similar strategy has been successfully employed for the synthesis of the related compound, trans-4,5-epoxy-(E)-2-decenal, with good overall yields[8][9].
Q2: How can I improve the stereoselectivity of the epoxidation step?
To maintain the Z configuration of the C7-C8 double bond, it is crucial to use a stereospecific epoxidation method. Epoxidation with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) proceeds via a concerted mechanism, which results in a syn-addition of the oxygen atom and preserves the stereochemistry of the starting alkene[1][2][3]. Performing the reaction at low temperatures (e.g., 0 °C to -20 °C) can further minimize the risk of isomerization.
Q3: What are the best conditions for the Wittig reaction to ensure an E configuration at the C2-C3 double bond?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally provide the thermodynamically more stable E-alkene with high selectivity[4][5][6]. For the synthesis of a 2E-enal, an ylide such as (formylmethylene)triphenylphosphorane is a suitable choice.
Q4: What are common side products in this synthesis and how can I minimize them?
In the epoxidation step, over-epoxidation to form a diepoxide can be a side reaction. This can be minimized by careful control of the stoichiometry of the epoxidizing agent. In the Wittig reaction, the formation of the Z-isomer is a potential side product. As mentioned, the use of a stabilized ylide can minimize this. Additionally, self-condensation of the aldehyde starting material can occur if the reaction conditions are not carefully controlled (e.g., if the base is too strong or the temperature is too high).
Q5: What are the recommended purification methods for the final product?
This compound is a volatile compound, so purification should be conducted carefully to avoid loss of product. Flash column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., diethyl ether or ethyl acetate) is a common method for purifying compounds of this type. Distillation under reduced pressure can also be an option for volatile epoxides, but care must be taken to avoid thermal decomposition[10]. For analytical purposes, high-performance liquid chromatography (HPLC) can be used[11][12].
Experimental Protocols
Protocol 1: Synthesis of trans-4,5-Epoxy-(E)-2-decenal (Analogous Compound)
This protocol is for a closely related compound and can be adapted for the synthesis of the target molecule.
Step 1: Epoxidation of (E)-2-octenal
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Dissolve (E)-2-octenal in a suitable solvent such as methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 30% solution of hydrogen peroxide.
-
Slowly add a solution of sodium hydroxide while maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
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Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent (e.g., diethyl ether).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
Step 2: Wittig Reaction
-
Prepare the Wittig reagent by treating (formylmethyl)triphenylphosphonium chloride with a strong base like sodium hydride in an anhydrous solvent such as THF.
-
Cool the ylide solution to 0 °C.
-
Slowly add a solution of the epoxide from Step 1 in THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by flash column chromatography.
(Adapted from the synthesis of trans-4,5-epoxy-(E)-2-decenal[8][9])
Data Presentation
Table 1: Comparison of Wittig Reaction Conditions for E/Z Selectivity
| Ylide Type | Typical Base | Solvent | Predominant Isomer | Reference(s) |
| Unstabilized (R=alkyl) | n-BuLi, NaH, NaNH₂ | THF, Ether | Z-alkene | [4][7] |
| Stabilized (R=COR, COOR, CN) | NaH, NaOEt | THF, DMF, EtOH | E-alkene | [4][5][6] |
| Schlosser Modification (Unstabilized ylide) | PhLi (at low temp) | Toluene/THF | E-alkene | [4][7] |
Mandatory Visualization
Diagram 1: Synthetic Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. Ch 6: Alkene + peracid [chem.ucalgary.ca]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of trans-4,5-Epoxy-2E,7Z-decadienal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of trans-4,5-Epoxy-2E,7Z-decadienal.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the molecule's inherent reactivity. The presence of an epoxide ring, a conjugated dienal system, and a volatile nature makes it susceptible to:
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Isomerization: The double bonds can potentially isomerize under acidic, basic, or thermal stress.
-
Degradation: The epoxide ring is sensitive to both acidic and basic conditions, which can be present on the surface of common chromatography media like silica gel. This can lead to ring-opening reactions.
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Polymerization: Aldehydes, especially α,β-unsaturated ones, can be prone to polymerization.[1][2]
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Co-elution with Impurities: Structurally similar byproducts from the synthesis, such as unreacted starting materials or diastereomers, can be difficult to separate.
Q2: What is a recommended starting point for chromatographic purification?
A2: Flash column chromatography using silica gel is a common starting point for the purification of α,β-unsaturated aldehydes.[1][2] A non-polar mobile phase with a polar modifier is typically used. A good starting point would be a hexane/ethyl acetate or hexane/diethyl ether gradient. It is crucial to use high-purity solvents and freshly packed columns.
Q3: My yields are consistently low after purification. What could be the cause?
A3: Low yields can be attributed to several factors:
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Degradation on silica gel: The acidic nature of standard silica gel can cause the degradation of the epoxide.
-
Volatility: The compound may be lost to evaporation, especially when removing solvents under reduced pressure. It is advisable to use moderate temperatures during this step.
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Irreversible adsorption: The polar aldehyde and epoxide functionalities can lead to strong, sometimes irreversible, binding to the stationary phase.
Q4: I am observing multiple spots on my TLC plate after purification, even though it was a single spot initially. Why is this happening?
A4: This suggests that your purified compound is degrading upon storage or handling. The appearance of new spots could indicate isomerization or decomposition products. It is recommended to store the purified compound at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (argon or nitrogen) and to use it as quickly as possible.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad peaks or tailing during column chromatography | 1. Overloading the column. 2. Interaction with acidic sites on silica gel. | 1. Reduce the amount of crude material loaded onto the column. 2. Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or switch to a less acidic stationary phase like alumina (neutral or basic). |
| Formation of a new, more polar spot on TLC during purification | Epoxide ring-opening due to the acidity of the silica gel. | 1. Use deactivated silica gel. 2. Minimize the time the compound spends on the column by using a faster flow rate. 3. Consider using a different purification technique such as preparative HPLC with a non-acidic mobile phase. |
| Difficulty separating from a non-polar impurity | The impurity has a very similar polarity to the target compound. | 1. Optimize the mobile phase system for flash chromatography. Try different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate). 2. Employ reversed-phase chromatography (e.g., C18 silica) where elution order is based on polarity in a different way. |
| Product appears to be polymerizing in the flask | Instability of the α,β-unsaturated aldehyde. | 1. Avoid concentrating the purified fractions to complete dryness. It is often better to leave a small amount of solvent. 2. Store the compound in a dilute solution at low temperature. |
| Presence of a persistent aldehyde impurity | An unreacted starting material or a byproduct that is also an aldehyde. | Consider using a bisulfite extraction. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be removed by liquid-liquid extraction. The target aldehyde can be regenerated from the aqueous layer by treatment with a base. |
Quantitative Data Summary
| Compound Type | Purification Method | Mobile Phase/Solvent | Reported Yield | Reported Purity | Reference |
| α-fluorosubstituted α,β-unsaturated aldehyde | Flash silica gel column chromatography | Not specified | Not specified | Separated E/Z isomers | [1][2] |
| Fatty aldehyde bisulfite adduct | Recrystallization | Not applicable | 54% (overall) | 97.3% (by HPLC-CAD) | [3] |
| Silylated epoxy aldehyde | Flash chromatography | Petroleum ether/Ethyl acetate (8/2) | 71% | Not specified | |
| Aldehyde enamines | Distillation | Cyclohexane | 65-92% | High | [4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
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Glass column for flash chromatography
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TLC plates, chamber, and UV lamp
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Collection tubes
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with increasing polarity, for example, starting with 1% ethyl acetate in hexane and gradually increasing to 10% ethyl acetate in hexane. If deactivation of silica is needed, add 0.1% triethylamine to the mobile phase.
-
Column Packing: Pack the flash column with silica gel as a slurry in the least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.
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Elution: Begin elution with the least polar mobile phase, applying gentle pressure to achieve a steady flow rate.
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Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.
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TLC Analysis: Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexane), and visualize the spots under a UV lamp.
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Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure on a rotary evaporator at a low temperature (<30°C).
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Potential Degradation Pathway on Silica Gel
Caption: Acid-catalyzed epoxide ring-opening on silica gel.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing of trans-4,5-Epoxy-2E,7Z-decadienal in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of trans-4,5-Epoxy-2E,7Z-decadienal. The following information provides a structured approach to troubleshooting, with detailed experimental protocols and explanations of the underlying chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a compound like this compound?
A1: Peak tailing for this analyte, which contains both an aldehyde and an epoxy group, is most likely due to secondary interactions with the stationary phase. The primary causes include:
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Silanol Interactions: The polar aldehyde and epoxy functional groups can interact with free silanol groups on the surface of silica-based stationary phases. These interactions are a common cause of peak tailing for polar analytes.[1][2]
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Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups on the column, affecting the degree of secondary interactions.
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Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.[3]
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Sample Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.
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Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.
Q2: How does the chemical structure of this compound contribute to peak tailing?
A2: The structure of this compound contains two key functional groups that can contribute to peak tailing in reversed-phase HPLC:
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Epoxy Group: The oxygen atom in the epoxy ring has lone pairs of electrons and can participate in hydrogen bonding with surface silanols.
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Aldehyde Group: The carbonyl group of the aldehyde is also polar and can interact with active sites on the stationary phase. These interactions can lead to a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the C18 chains and secondary polar interactions with the silica backbone, resulting in a tailed peak shape.
Q3: Can derivatization help in resolving the peak tailing issue?
A3: Yes, derivatization can be a viable strategy. Converting the aldehyde group to a less polar derivative, for example, by reacting it with 2,4-dinitrophenylhydrazine (DNPH), can reduce the polar interactions with the stationary phase and improve peak shape.[4][5][6] However, this adds an extra step to the sample preparation and may not be suitable for all applications, especially if the native form of the compound is of interest.
Q4: What initial steps should I take to quickly troubleshoot peak tailing?
A4: Start with the simplest and least invasive checks:
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Reduce Sample Concentration: Dilute your sample to check for mass overload.
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Check System Suitability: Inject a standard compound with a good peak shape to ensure the HPLC system is performing correctly.
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Inspect for Leaks and Proper Fittings: Ensure all connections are secure and there are no leaks.
-
Review Mobile Phase Preparation: Confirm the correct composition and pH of your mobile phase.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.
Table 1: Key HPLC Parameters to Mitigate Peak Tailing
| Parameter | Recommended Adjustment | Rationale |
| Column Chemistry | Use a modern, high-purity, end-capped C18 or a polar-embedded column. | End-capping minimizes the number of accessible free silanol groups, reducing secondary interactions.[1] Polar-embedded phases can provide alternative interaction sites and shield the analyte from silanols. |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase to between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate). | Lowering the pH suppresses the ionization of silanol groups, thereby reducing their interaction with the polar functional groups of the analyte.[1][2][7] |
| Mobile Phase Additives | Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.05-0.1% v/v) to the mobile phase. | TEA can preferentially interact with the active silanol sites, masking them from the analyte. |
| Organic Modifier | Evaluate both acetonitrile and methanol as the organic modifier. | The choice of organic solvent can influence the selectivity and peak shape. |
| Temperature | Increase the column temperature (e.g., to 35-45 °C). | Higher temperatures can improve mass transfer kinetics and reduce peak tailing, although it may also affect retention time and selectivity. |
| Sample Solvent | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | Injecting the sample in a strong solvent can cause peak distortion. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve the peak shape of this compound.
Objective: To determine the optimal mobile phase composition to achieve a symmetrical peak.
Materials:
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This compound standard
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HPLC grade water, acetonitrile, and methanol
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Formic acid or phosphoric acid
-
Triethylamine (TEA)
-
A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Initial Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient based on initial scouting runs (e.g., 50-90% B over 15 minutes).
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Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Injection Volume: 5 µL
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Detector: UV at an appropriate wavelength (e.g., 220 nm)
-
-
pH Adjustment:
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Prepare a series of aqueous mobile phases (Mobile Phase A) with pH values of 2.5, 3.0, and 3.5 using formic acid or phosphoric acid.
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Analyze the standard under the same gradient conditions with each mobile phase and observe the peak shape.
-
-
Evaluation of Organic Modifier:
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Repeat the most promising condition from step 2, but replace acetonitrile with methanol as Mobile Phase B.
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Compare the peak symmetry and resolution.
-
-
Addition of a Competing Base:
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To the optimal mobile phase combination from the previous steps, add 0.05% (v/v) of TEA to both Mobile Phase A and B.
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Analyze the standard and assess the impact on peak tailing.
-
-
Data Analysis:
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For each condition, calculate the tailing factor (asymmetry factor) of the this compound peak. A value closer to 1 indicates a more symmetrical peak.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart illustrating the systematic approach to troubleshooting peak tailing.
Potential Interactions Leading to Peak Tailing
Caption: Diagram showing the desired and undesired interactions of the analyte with the stationary phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 4. HPLC Analysis of Aldehydes and Ketones as DNPH Derivatives on Ascentis® Express C18 application for air monitoring, application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. auroraprosci.com [auroraprosci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
preventing degradation of trans-4,5-Epoxy-2E,7Z-decadienal during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of trans-4,5-Epoxy-2E,7Z-decadienal during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a volatile organic compound. Its structure contains three reactive functional groups: an epoxide, an unsaturated aldehyde, and a conjugated double bond system. These features make it susceptible to degradation under various chemical and physical conditions encountered during extraction.
Q2: What are the primary degradation pathways for this compound during extraction?
The two main degradation pathways are:
-
Epoxide Ring-Opening: The epoxide ring can be opened under acidic or basic conditions, typically leading to the formation of a diol. This reaction is often catalyzed by trace amounts of acid or base in the extraction solvent or on glassware.[1][2][3][4]
-
Aldehyde Oxidation: The aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion contaminants.[5][6]
Q3: What are the initial signs of degradation in my extracted sample?
Signs of degradation can include:
-
Loss of biological activity of the extract.
-
Appearance of unexpected peaks in your analytical chromatogram (e.g., GC-MS, LC-MS).
-
A decrease in the expected yield of this compound.
-
Changes in the physical properties of the extract, such as color or viscosity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Epoxide ring-opening due to acidic or basic conditions. | - Use high-purity, neutral solvents (e.g., HPLC-grade hexane, dichloromethane).- Neutralize glassware with a mild silylating agent before use.- Buffer the extraction solvent to a neutral pH if compatible with the sample matrix. |
| Aldehyde oxidation. | - Degas solvents with an inert gas (e.g., nitrogen, argon) before use.- Add a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent.[7][8][9]- Minimize exposure of the sample and extract to light and air. | |
| Thermal degradation. | - Perform extractions at low temperatures (e.g., on ice).- Use extraction methods that do not require high temperatures, such as supercritical fluid extraction (SFE).[10][11][12][13][14] | |
| Appearance of unknown peaks in the chromatogram | Formation of diol from epoxide ring-opening. | - Analyze the unknown peaks by mass spectrometry to confirm the presence of a diol.- Implement the solutions for preventing epoxide ring-opening mentioned above. |
| Formation of carboxylic acid from aldehyde oxidation. | - Analyze the unknown peaks for the characteristic mass of the corresponding carboxylic acid.- Implement the solutions for preventing aldehyde oxidation mentioned above. | |
| Inconsistent results between extractions | Variability in solvent quality or glassware preparation. | - Use solvents from the same batch for a series of extractions.- Standardize the glassware cleaning and neutralization protocol. |
| Inconsistent extraction times or temperatures. | - Precisely control the duration and temperature of each extraction step. | |
| Complete loss of target compound | Use of a highly acidic or basic extraction medium. | - Re-evaluate the extraction protocol and ensure all reagents and solvents are neutral. |
| Derivatization of the aldehyde group with an incompatible reagent. | - If derivatization is used for analysis, ensure the chosen reagent is compatible with the epoxide group. PFBHA is a suitable option for aldehyde derivatization for GC-MS analysis.[15][16][17] |
Experimental Protocols
Protocol 1: Standard Solvent Extraction with Minimized Degradation
This protocol describes a standard liquid-solvent extraction procedure with modifications to minimize the degradation of this compound.
Materials:
-
Sample matrix
-
High-purity n-hexane (degassed)
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous sodium sulfate
-
Neutralized glassware (e.g., rinsed with a silylating agent and dried)
-
Rotary evaporator
-
Inert gas (nitrogen or argon)
Procedure:
-
Preparation:
-
Add BHT to the n-hexane to a final concentration of 0.01% (w/v).
-
Cool the solvent and all glassware to 4°C.
-
-
Extraction:
-
Homogenize the sample matrix in the n-hexane/BHT solution.
-
Perform the extraction for the desired time at 4°C with gentle agitation, under an inert atmosphere.
-
Separate the solvent phase from the solid matrix by centrifugation or filtration.
-
-
Drying and Concentration:
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a low temperature (<30°C).
-
Ensure the vacuum is released with an inert gas.
-
-
Storage:
-
Store the final extract at -80°C under an inert atmosphere.
-
Protocol 2: Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique that is ideal for volatile and semi-volatile compounds, minimizing the risk of degradation.[18][19][20][21]
Materials:
-
SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
SPME holder
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Vials with septa
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Place a known amount of the sample matrix into a headspace vial.
-
-
Extraction:
-
Expose the SPME fiber to the headspace of the sample vial.
-
Gently heat the sample (e.g., 30-40°C) to facilitate the release of volatile compounds. The optimal temperature and time should be determined empirically.
-
-
Desorption and Analysis:
-
Insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
Analyze the desorbed compounds by GC-MS.
-
Data Presentation
Table 1: Recommended Solvents for Extraction
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| n-Hexane | Non-polar | 69 | Good for non-polar compounds, easily removed. | Can be flammable. |
| Dichloromethane | Polar aprotic | 40 | Good for a wider range of polarities. | Can contain acidic impurities. |
| Supercritical CO₂ | Tunable | 31 (critical temp) | Mild extraction conditions, non-toxic.[10][11][12][13][14] | Requires specialized equipment. |
Table 2: Comparison of Extraction Techniques
| Technique | Principle | Temperature | Solvent Use | Throughput | Degradation Risk |
| Solvent Extraction | Partitioning between sample and liquid solvent. | Low to moderate | High | High | Moderate |
| SPME | Adsorption onto a coated fiber. | Low to moderate | None | Moderate | Low |
| Supercritical Fluid Extraction (SFE) | Extraction with a supercritical fluid. | Low | Minimal (CO₂) | Low to moderate | Very Low |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for solvent extraction.
References
- 1. byjus.com [byjus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 14. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Application of solid-phase microextraction to the analysis of volatile compounds in virgin olive oils. | Sigma-Aldrich [sigmaaldrich.com]
troubleshooting trans-4,5-Epoxy-2E,7Z-decadienal bioassay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trans-4,5-Epoxy-2E,7Z-decadienal bioassays.
Troubleshooting Guide
Variability in bioassay results can arise from a multitude of factors, ranging from the chemical integrity of the pheromone to the physiological state of the insects. The following table outlines potential issues, their likely causes, and recommended solutions to enhance the reproducibility of your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent Dose-Response Curve | Pheromone Degradation: The epoxy ring in this compound can be susceptible to hydrolysis or acid-catalyzed opening. The conjugated diene system can undergo isomerization or oxidation.[1] | - Store the compound at low temperatures (-20°C or below) in a tightly sealed, inert atmosphere (e.g., under argon or nitrogen). - Prepare fresh dilutions for each experiment from a stock solution stored under optimal conditions. - Verify the purity of the compound periodically using GC-MS. |
| Solvent Effects: The solvent used to dissolve the pheromone may not be completely inert or may evaporate at a rate that alters the concentration over time. | - Use high-purity, anhydrous solvents. - Conduct solvent controls to ensure the solvent itself does not elicit a behavioral or electrophysiological response. - Prepare dilutions immediately before use. | |
| High Background Noise in Electroantennography (EAG) | Electrical Interference: Nearby electrical equipment can introduce noise into the EAG signal.[2] | - Ensure proper grounding of all equipment. - Use a Faraday cage to shield the preparation from external electrical fields. - Switch off unnecessary electrical devices in the vicinity of the setup. |
| Unstable Preparation: The insect antenna may be desiccating or the contact with the electrodes may be poor.[3] | - Maintain a humidified airflow over the antennal preparation. - Use fresh, high-quality electrode gel or saline solution. - Ensure a secure and stable connection between the antenna and the electrodes. | |
| Low or No Insect Response in Behavioral Assays | Incorrect Isomer: The bioactivity of pheromones is often highly specific to a particular stereoisomer. The (E,Z) configuration of the double bonds and the stereochemistry of the epoxide are critical. | - Confirm the isomeric purity of your this compound sample via chiral chromatography if possible. - Source the compound from a reputable supplier with clear specifications on isomeric purity. |
| Sub-optimal Physiological State of Insects: The responsiveness of insects to pheromones can be influenced by their age, mating status, and the time of day.[4] | - Use insects of a standardized age and mating status. - Conduct bioassays during the insect's natural period of activity (e.g., scotophase for nocturnal insects). - Ensure insects are properly dark-adapted before the experiment. | |
| Inappropriate Pheromone Concentration: The tested concentrations may be outside the optimal range for eliciting a behavioral response (either too low to be detected or too high, leading to sensory adaptation or repellency).[4] | - Conduct a dose-response study with a wide range of concentrations to determine the optimal range. - Start with concentrations reported in the literature for the target species or closely related species. | |
| High Variability Between Replicates | Inconsistent Pheromone Delivery: The amount of pheromone reaching the insect antenna may vary between trials due to fluctuations in airflow or inconsistent application to the stimulus source. | - Use a calibrated olfactometer with a consistent and purified airflow. - Standardize the method of applying the pheromone solution to the stimulus delivery system (e.g., filter paper). - Allow sufficient time for the solvent to evaporate before starting the trial. |
| Contamination: Residual pheromone from previous trials can contaminate the bioassay arena or delivery system, affecting subsequent responses. | - Thoroughly clean all components of the bioassay setup between trials with appropriate solvents (e.g., hexane, ethanol) and bake glassware when possible. - Use separate stimulus delivery devices for different pheromone concentrations or compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: High-purity hexane or pentane are commonly used solvents for dissolving insect pheromones for bioassays. For electrophysiology, paraffin oil or dimethyl sulfoxide (DMSO) may also be used, but it is crucial to run appropriate solvent controls as these can sometimes affect the preparation or elicit a response.
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored at -20°C or below in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q3: My EAG responses are weak and inconsistent. What can I do to improve them?
A3: To improve EAG responses, ensure your insect is healthy and in the optimal physiological state. Use freshly prepared antennae and high-quality electrode solutions. Check for and minimize any electrical noise in your setup. Also, verify the concentration and purity of your pheromone sample.
Q4: In my olfactometer assay, the insects are not showing a clear preference for the arm with the pheromone. What could be the issue?
A4: A lack of clear preference could be due to several factors. The pheromone concentration might be too high, causing confusion or repellency, or too low to be attractive. The airflow in the olfactometer arms may not be balanced. Ensure the insects are properly acclimated to the experimental conditions and are tested during their active period.
Q5: How can I confirm the purity and isomeric composition of my this compound sample?
A5: The purity and isomeric composition can be assessed using gas chromatography-mass spectrometry (GC-MS). A GC equipped with a chiral column may be necessary to resolve different stereoisomers. Comparing the mass spectrum and retention time with a certified standard is the most reliable method for confirmation.
Experimental Protocols
Electroantennography (EAG) Bioassay Protocol
-
Preparation of the Insect:
-
Select a healthy insect of the appropriate age and sex.
-
Carefully excise an antenna from the head using fine scissors.
-
Mount the antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., Kaissling and Thorson's saline).
-
The basal end of the antenna is connected to the reference electrode, and the distal end is connected to the recording electrode.
-
-
Pheromone Delivery:
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Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane).
-
Apply a known volume (e.g., 10 µL) of the pheromone solution onto a small piece of filter paper.
-
Insert the filter paper into a Pasteur pipette.
-
Deliver a puff of purified, humidified air through the pipette, directed at the antennal preparation.
-
-
Data Acquisition:
-
The electrical signal from the antenna is amplified and recorded using a specialized EAG system.
-
The amplitude of the depolarization (in millivolts) is measured as the response.
-
A solvent blank and a standard compound known to elicit a response should be used as negative and positive controls, respectively.
-
Allow sufficient time between stimulations for the antenna to recover.
-
Behavioral Bioassay Protocol (Y-tube Olfactometer)
-
Olfactometer Setup:
-
Use a glass Y-tube olfactometer with a purified and humidified air supply.
-
Ensure the airflow is equal in both arms of the olfactometer.
-
The experiment should be conducted under controlled conditions of light and temperature, appropriate for the test insect.
-
-
Pheromone and Control Stimuli:
-
Prepare the desired concentration of this compound in a volatile solvent.
-
Apply the pheromone solution to a filter paper and place it in the stimulus chamber of one arm of the olfactometer.
-
In the other arm, use a filter paper treated with the solvent alone as a control.
-
-
Insect Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Observe the insect's behavior for a set period (e.g., 5-10 minutes).
-
Record the first choice of arm the insect makes and the total time spent in each arm.
-
Use a new insect for each replicate.
-
To avoid spatial bias, rotate the position of the pheromone and control arms between replicates.
-
-
Data Analysis:
-
Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the pheromone-treated arm.
-
Analyze the time-spent data using a t-test or a non-parametric equivalent.
-
Visualizations
Caption: General experimental workflow for bioassays.
Caption: Pheromone signal transduction pathway.
References
Technical Support Center: Analysis of trans-4,5-Epoxy-2E,7Z-decadienal by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry-based analysis of trans-4,5-Epoxy-2E,7Z-decadienal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to analyze by conventional Electrospray Ionization (ESI)-MS?
A1: this compound is a challenging analyte for ESI-MS in positive ion mode due to its lack of readily ionizable functional groups. As a neutral aldehyde, it does not easily accept a proton to form a stable [M+H]⁺ ion, leading to poor sensitivity. Its reactive nature, containing both an aldehyde and an epoxide, can also lead to instability in the ion source.
Q2: What are the recommended ionization techniques for this compound?
A2: For direct analysis, especially when coupled with Gas Chromatography (GC), Negative Chemical Ionization (NCI) with ammonia as the reagent gas has been shown to provide excellent sensitivity and selectivity.[1][2][3] For Liquid Chromatography (LC)-MS, derivatization to introduce a readily ionizable group is the recommended approach to achieve robust results with ESI. Atmospheric Pressure Chemical Ionization (APCI) can also be considered as it is often more suitable for less polar compounds that do not ionize well with ESI.[4]
Q3: What is derivatization and why is it recommended for this compound?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatizing the aldehyde group can significantly improve its ionization efficiency in ESI-MS. Reagents like Girard's Reagent T (GirT) react with the aldehyde to introduce a permanently positively charged quaternary ammonium group.[5][6][7][8] This "charge-tagging" ensures strong and consistent ionization, leading to much higher sensitivity and more reliable quantification.[9][10]
Q4: How can I handle the instability of this compound during sample preparation and storage?
A4: this compound is a reactive aldehyde and can be prone to degradation. It is recommended to keep samples at low temperatures (-20°C or below) and in a non-protic solvent like methyl acetate for long-term storage. For analysis, prepare samples fresh and minimize exposure to strong acids, bases, and high temperatures. If derivatization is performed, the resulting hydrazone is generally more stable.
Q5: What are the expected major fragment ions for derivatized this compound in MS/MS?
A5: When derivatized with Girard's Reagent T, the most characteristic fragmentation is the neutral loss of the trimethylamine group, which corresponds to a loss of 59 Da.[9] This transition is often used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments due to its high specificity and intensity. Further fragmentation will occur along the fatty aldehyde chain.
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | The native form of this compound ionizes poorly in ESI. Solution: Implement a derivatization protocol using Girard's Reagent T to introduce a permanent positive charge.[5][7][8] Alternatively, if using GC-MS, switch to Negative Chemical Ionization (NCI) with ammonia.[1][2] For LC-MS without derivatization, consider using an APCI source.[4] |
| Analyte Degradation | The compound is unstable and may have degraded during sample preparation or in the autosampler. Solution: Prepare samples immediately before analysis. Ensure the sample solvent is appropriate and consider using a cooled autosampler. |
| Suboptimal Source Conditions | ESI source parameters are not optimized for the analyte or its derivative. Solution: Systematically optimize key ESI parameters such as capillary voltage, source temperature, and gas flow rates. For derivatized compounds, the optimal parameters may differ significantly from underivatized analytes. |
| Ion Suppression | Co-eluting matrix components, particularly lipids in biological samples, are suppressing the analyte signal.[11][12][13][14] Solution: Improve chromatographic separation to move the analyte away from the suppression zone. Enhance sample cleanup procedures (e.g., using solid-phase extraction) to remove interfering matrix components.[14] |
Issue 2: High Background Noise or Contamination
| Possible Cause | Troubleshooting Step |
| Solvent or Reagent Contamination | Impurities in solvents, buffers, or derivatization reagents can cause high background. Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases and derivatization solutions daily. |
| System Contamination | Carryover from previous injections or buildup of contaminants in the LC system or MS source. Solution: Implement a rigorous wash protocol for the injection needle and port. Run blank injections between samples to assess carryover. If necessary, clean the ion source. |
| Plasticizer Contamination | Leaching of plasticizers from tubes, plates, or solvent bottles. Solution: Use glassware or polypropylene tubes wherever possible. Avoid using solvents that can leach contaminants from plastic containers. |
Issue 3: Poor Peak Shape or Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Inappropriate Injection Solvent | The sample is dissolved in a solvent much stronger than the initial mobile phase, causing peak distortion. Solution: Ensure the final sample diluent is of similar or weaker solvent strength than the starting mobile phase conditions. |
| Column Degradation | The analytical column performance has deteriorated. Solution: Flush the column with a strong solvent. If performance does not improve, replace the column. Using a guard column can extend the life of the analytical column. |
| Mobile Phase Issues | Inconsistent mobile phase composition due to improper mixing or evaporation. Solution: Prepare fresh mobile phases and ensure they are thoroughly mixed. Keep solvent bottles capped to prevent evaporation. |
| Analyte Interaction with System | The reactive aldehyde may be interacting with components of the LC system. Solution: This is less common with modern inert systems, but if suspected, derivatization will mitigate this by converting the reactive aldehyde to a more stable hydrazone. |
Data Presentation: Recommended Starting MS Parameters
The following tables provide suggested starting parameters for method development. Optimization will be required for your specific instrument and experimental conditions.
Table 1: Recommended LC-ESI-MS/MS Parameters for Girard's Reagent T Derivatized this compound
| Parameter | Suggested Starting Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 - 100 L/hr (Nitrogen) |
| Cone Voltage | 20 - 40 V |
| Precursor Ion (m/z) | [M+GirT]⁺ = 282.2 |
| Product Ion (m/z) | [M+GirT-N(CH₃)₃]⁺ = 223.2 |
| Collision Energy | 15 - 25 eV |
Table 2: Recommended GC-NCI-MS Parameters for Underivatized this compound
| Parameter | Suggested Starting Value |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Ammonia |
| Source Temperature | 150 - 200 °C |
| Electron Energy | 70 eV |
| Monitored Ion (m/z) | [M]⁻ or [M-H]⁻ = 168.1 or 167.1 |
Experimental Protocols
Protocol 1: Sample Extraction from Plasma
This protocol is a general guideline for extracting lipid-like molecules from a plasma matrix.
-
To 100 µL of plasma in a polypropylene tube, add 10 µL of an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can now be used for derivatization or dried down and reconstituted for direct injection.
Protocol 2: Derivatization with Girard's Reagent T (GirT)
This protocol is adapted for the derivatization of aldehydes for LC-MS analysis.[6]
-
Dry the sample extract under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a solution containing 10 mg/mL Girard's Reagent T in 10% acetic acid in methanol.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
After incubation, cool the sample to room temperature.
-
Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the desired final volume for LC-MS injection.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for poor signal intensity.
References
- 1. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a selective ESI-MS derivatization reagent: synthesis and optimization for the analysis of aldehydes in biological mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Quantification of trans-4,5-Epoxy-2E,7Z-decadienal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4,5-Epoxy-2E,7Z-decadienal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Stability
Q1: My sample concentrations of this compound are inconsistent and lower than expected. What could be the cause?
A1: This is a common issue due to the high reactivity and volatility of this compound. Consider the following troubleshooting steps:
-
Analyte Instability: This epoxy-aldehyde is susceptible to degradation. Ensure samples are processed immediately after collection and stored at -80°C. Minimize freeze-thaw cycles. The stability of epoxy compounds can be affected by temperature and storage conditions.
-
Adsorption: The analyte can adsorb to glass and plastic surfaces. Use silanized glassware and polypropylene tubes to minimize loss.
-
Oxidation: Prevent artefactual formation of the analyte from polyunsaturated fatty acids during sample handling. Work quickly, on ice, and consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent.
-
Evaporation: Due to its volatile nature, avoid complete dryness during solvent evaporation steps. If using nitrogen evaporation, ensure the gas flow is gentle and the temperature is low.
Q2: I am observing significant matrix effects in my LC-MS/MS analysis of plasma samples. How can I mitigate this?
A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances, are a major challenge in bioanalysis. Here are some strategies:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds like phospholipids. A well-optimized SPE protocol can significantly reduce matrix effects.
-
Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from matrix components. This may involve trying different column chemistries, mobile phase compositions, or gradients.
-
Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a deuterated internal standard, such as [4,5-2H2]-trans-4,5-epoxy-(E)-2-decenal.[1] This internal standard will co-elute with the analyte and experience similar matrix effects, leading to more accurate quantification.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is identical to your samples (e.g., analyte-free plasma) to compensate for the matrix effect.
Q3: What is the best extraction method for this compound from biological fluids?
A3: The optimal extraction method depends on the specific matrix. However, a general approach involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Protein Precipitation: For plasma or serum, precipitation with a cold organic solvent like acetonitrile or methanol is a common first step.
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Liquid-Liquid Extraction (LLE): After protein precipitation, LLE with a non-polar solvent like hexane or ethyl acetate can be used to extract the analyte.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup. A variety of sorbents can be used, and the choice will depend on the specific matrix and interfering substances. For epoxy fatty acids, SPE can be a crucial step for removing non-polar interfering compounds.
Instrumentation & Analysis
Q4: Should I use GC-MS or LC-MS/MS for the quantification of this compound?
A4: Both GC-MS and LC-MS/MS are suitable techniques, and the choice depends on your specific needs and available instrumentation.
-
GC-MS: This is a highly sensitive and selective method, especially when using negative chemical ionization (NCI).[1] Derivatization is often required to improve the volatility and thermal stability of the analyte. A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group.
-
LC-MS/MS: This technique offers the advantage of analyzing the sample with less extensive preparation, as derivatization is often not necessary. It can also be less prone to thermal degradation of the analyte. However, it can be more susceptible to matrix effects.
Q5: I am seeing poor peak shape and reproducibility in my GC-MS analysis. What are the likely causes?
A5: Poor chromatography in GC-MS can be due to several factors:
-
Active Sites: The aldehyde and epoxide groups can interact with active sites in the GC inlet and column, leading to peak tailing and loss of signal. Use a deactivated inlet liner and a high-quality, low-bleed GC column.
-
Inlet Temperature: Too high of an inlet temperature can cause thermal degradation of the analyte. Optimize the inlet temperature to ensure efficient volatilization without degradation.
-
Derivatization Issues: Incomplete or inconsistent derivatization can lead to variable results. Ensure your derivatization reaction goes to completion and that the derivatives are stable.
-
Column Contamination: Buildup of non-volatile matrix components can degrade column performance. Regular maintenance, including baking the column and trimming the inlet side, is crucial.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound from the literature.
Table 1: GC-MS Method Performance
| Parameter | Value | Reference |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Ionization Mode | Negative Chemical Ionization (NCI) with Ammonia | [1] |
| Internal Standard | [4,5-2H2]-trans-4,5-epoxy-(E)-2-decenal | [1] |
| Detection Limit | ~1 pg injected on-column | [1] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | >0.998 |
| Recovery | 82.6% - 103.1% |
| Intra-day Precision (RSD) | 1.04% - 9.81% |
| Inter-day Precision (RSD) | 1.15% - 7.52% |
| Limit of Detection (LOD) | 0.011–0.040 µg/L |
| Limit of Quantification (LOQ) | 0.035–0.133 µg/L |
Experimental Protocols
Isotope Dilution GC-MS Quantification of this compound
This protocol is a generalized procedure based on established methods for analyzing reactive aldehydes.
-
Sample Preparation:
-
To 1 mL of biological fluid (e.g., plasma), add a known amount of deuterated internal standard ([4,5-2H2]-trans-4,5-epoxy-(E)-2-decenal).
-
Add an antioxidant (e.g., 10 µL of 0.1% BHT in methanol) to prevent auto-oxidation.
-
Precipitate proteins by adding 2 mL of ice-cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Derivatization:
-
Evaporate the eluate to a small volume under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent solution (e.g., PFBHA in pyridine) and incubate at room temperature to form the PFBHA-oxime derivatives.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject an aliquot into the GC-MS system.
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Employ a temperature program that provides good separation of the analyte from any remaining matrix components.
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode and monitor the characteristic ions for the analyte and the internal standard.
-
-
Quantification:
-
Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known amounts of the analyte and internal standard.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Formation and reactivity of this compound.
References
increasing the sensitivity of trans-4,5-Epoxy-2E,7Z-decadienal detection methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the sensitivity of detection methods for trans-4,5-Epoxy-2E,7Z-decadienal.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: The most sensitive method reported for the quantification of trans-4,5-epoxy-(E)-2-decenal is an isotope dilution assay coupled with gas chromatography-mass spectrometry (GC-MS) using negative chemical ionization (NCI).[1][2] This method can achieve detection limits of approximately 1 picogram (pg) of the analyte injected into the GC-MS system.[1][2] The high sensitivity is attributed to the use of a deuterated internal standard and the highly selective and sensitive NCI-MS technique.
Q2: Why is derivatization necessary for the analysis of this compound?
A2: Derivatization is a critical step to enhance the sensitivity and selectivity of aldehyde detection by GC-MS. Aldehydes can be reactive and may exhibit poor chromatographic behavior. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts aldehydes into more stable and volatile oxime derivatives.[3] These derivatives have excellent properties for gas chromatography and can be detected with high sensitivity, especially using an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.
Q3: What is Solid-Phase Microextraction (SPME) and why is it recommended for this analysis?
A3: Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for concentrating volatile and semi-volatile compounds like this compound from a sample matrix. It combines sampling, isolation, and enrichment into a single step. For sensitive analysis, headspace SPME (HS-SPME) with on-fiber derivatization is often employed. This involves exposing a coated fiber to the headspace above the sample, where the analyte is adsorbed and simultaneously derivatized, leading to a highly concentrated and ready-to-analyze sample for GC-MS.[3][4]
Q4: Can I use other ionization techniques besides Negative Chemical Ionization (NCI) for MS detection?
A4: While other ionization techniques like Electron Ionization (EI) can be used, Negative Chemical Ionization (NCI) is generally preferred for PFBHA-derivatized aldehydes due to its higher selectivity and sensitivity.[5] The PFBHA moiety is highly electronegative, making the derivatives particularly amenable to NCI, which can result in significantly lower detection limits compared to EI.
Troubleshooting Guides
This section addresses common issues encountered during the detection of this compound.
Issue 1: Low or No Signal Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Derivatization | - Ensure the PFBHA derivatization reagent is fresh and has been stored correctly. - Optimize the reaction conditions, including temperature and time. A common starting point is 60°C for 60 minutes.[5] - Check the pH of the reaction mixture; it should be optimized for oxime formation. |
| Poor Analyte Extraction (SPME) | - For HS-SPME, ensure the vial is properly sealed to prevent loss of volatile analytes. - Optimize the extraction time and temperature to ensure efficient partitioning of the analyte from the sample matrix to the fiber. - Select the appropriate SPME fiber coating. A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often a good choice for retaining the oxime derivatives. |
| Analyte Degradation | - this compound is a reactive aldehyde and can be unstable. Analyze samples as quickly as possible after collection and derivatization. - Minimize sample exposure to high temperatures and light. |
| GC-MS System Issues | - Check for leaks in the GC inlet, which can lead to sample loss. - Ensure the GC inlet temperature is sufficient for the desorption of the derivatized analyte from the SPME fiber without causing thermal degradation. - Confirm that the MS is tuned and calibrated correctly, especially in NCI mode. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | - Use a deactivated inlet liner and ensure it is clean. - Condition the GC column according to the manufacturer's instructions to passivate active sites. - Trim the first few centimeters of the column, as this is where active sites can develop over time. |
| Improper Injection Technique | - For SPME, ensure the fiber is inserted to the correct depth in the GC inlet for efficient thermal desorption. - Optimize the desorption time and temperature. |
| Column Overload | - If peaks are fronting, the column may be overloaded. Dilute the sample or reduce the injection volume/SPME extraction time. |
| Incompatible Solvent/Sample Matrix | - While SPME is solvent-free, if a solvent is used, ensure it is compatible with the stationary phase of the column. |
Issue 3: High Background Noise or Ghost Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Carrier Gas or System | - Use high-purity carrier gas and ensure gas lines are clean. - Bake out the GC column at a high temperature to remove contaminants. - Clean the GC inlet and replace the septum and liner. |
| SPME Fiber Carryover | - After each injection, thoroughly clean the SPME fiber in a bake-out station to prevent carryover of analytes to the next run. |
| Contaminated Derivatization Reagent | - Run a blank sample with only the derivatization reagent to check for impurities. |
Quantitative Data Presentation
The following table summarizes the limits of detection (LODs) for various aldehyde detection methods to provide a comparison of their sensitivities.
| Analytical Method | Derivatization Reagent | Detection Principle | Analyte(s) | Limit of Detection (LOD) |
| Isotope Dilution Assay with GC-MS | PFBHA | Negative Chemical Ionization (NCI) | trans-4,5-epoxy-(E)-2-decenal | ~1 pg[1][2] |
| HS-SPME with GC-MS | PFBHA (on-fiber) | Electron Ionization (EI) | Hexanal, Heptanal | 0.006 nM, 0.005 nM |
| HPLC with Fluorescence Detection | BODIPY-based reagent | Fluorescence | Aliphatic aldehydes | Not specified, suitable for trace amounts in serum |
| Headspace Droplet Derivatization with HPLC-UV | DNPH | UV Detection | Hexanal, Heptanal | 0.79 nmol/L, 0.80 nmol/L[6] |
| Dispersive Liquid-Liquid Microextraction with HPLC-UV | DNPH | UV Detection | Hexanal, Heptanal | 7.90 nmol/L, 2.34 nmol/L |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This protocol is a general guideline for the sensitive detection of volatile aldehydes.
-
SPME Fiber Preparation:
-
Condition a new SPME fiber (e.g., 75 µm PDMS/DVB) according to the manufacturer's instructions.
-
Prepare a fresh solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., water or methanol).
-
Load the derivatization reagent onto the SPME fiber by immersing the fiber in the PFBHA solution for a defined period (e.g., 10-15 minutes).
-
-
Sample Preparation:
-
Place a known amount of the sample (e.g., biological fluid, food extract) into a headspace vial.
-
If necessary, add an internal standard (e.g., a deuterated analog of the target analyte).
-
Seal the vial tightly with a septum cap.
-
-
Extraction and Derivatization:
-
Place the vial in a heating block or autosampler at a controlled temperature (e.g., 60°C).
-
Insert the PFBHA-loaded SPME fiber into the headspace of the vial, ensuring it does not touch the sample.
-
Allow for a defined extraction and derivatization time (e.g., 30-60 minutes) for the volatile aldehydes to partition into the fiber coating and react with the PFBHA.
-
-
GC-MS Analysis:
-
After extraction, retract the fiber and immediately introduce it into the heated inlet of the gas chromatograph.
-
Thermally desorb the derivatized analytes from the fiber onto the GC column.
-
Run the appropriate GC temperature program to separate the analytes.
-
Detect the analytes using a mass spectrometer, preferably in NCI mode for highest sensitivity.
-
Protocol 2: Isotope Dilution Assay for this compound (Based on Lin et al., 1999)
This protocol outlines the key steps for highly sensitive and accurate quantification.
-
Standard Preparation:
-
Synthesize or procure a deuterated internal standard of this compound.
-
Prepare a series of calibration standards containing a fixed amount of the deuterated internal standard and varying known amounts of the non-labeled analyte.
-
-
Sample Preparation and Derivatization:
-
To a known amount of the sample, add a precise amount of the deuterated internal standard.
-
Perform a derivatization reaction with PFBHA. This can be done in solution prior to extraction or via on-fiber derivatization as described in Protocol 1.
-
-
Extraction:
-
Extract the derivatized analytes from the sample matrix. This can be achieved using SPME (as in Protocol 1) or a liquid-liquid extraction with a suitable organic solvent.
-
-
GC-MS (NCI) Analysis:
-
Analyze the extracted sample using a GC-MS system operating in the negative chemical ionization (NCI) mode.
-
Set the mass spectrometer to monitor specific ions for both the native analyte and the deuterated internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak areas of the native analyte to the deuterated internal standard for each calibration standard and the unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration ratio.
-
Determine the concentration of this compound in the unknown sample from the calibration curve.
-
Visualizations
Caption: Isotope Dilution Assay Workflow
Caption: Lipid Peroxidation Signaling Pathway
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. commons.und.edu [commons.und.edu]
- 3. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of trans-4,5-Epoxy-2E,7Z-decadienal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to interference in the analysis of trans-4,5-Epoxy-2E,7Z-decadienal.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in the analysis of this compound?
A1: Interference in the analysis of this compound can arise from various sources, primarily the sample matrix itself. Since this aldehyde is often a product of lipid peroxidation, biological samples like plasma, tissues, and cell cultures are rich in other lipids, fatty acids, and aldehydes that can co-elute or have similar mass spectral fragmentation patterns.[1][2] Other potential sources of interference include plasticizers from lab consumables and contaminants from solvents.
Q2: Why is derivatization recommended for the GC-MS analysis of this compound?
A2: Derivatization is a crucial step for enhancing the analysis of aldehydes like this compound for several reasons:
-
Increased Volatility and Thermal Stability: It converts the relatively polar aldehyde into a more volatile and stable derivative suitable for gas chromatography.[2][3]
-
Improved Chromatographic Separation: Derivatization can improve the separation of the analyte from interfering compounds.[4]
-
Enhanced Sensitivity: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) introduce electrophoric groups, which significantly enhances sensitivity in electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS).[5][6]
Q3: What are the most common derivatization reagents for aldehyde analysis?
A3: The most widely used derivatization reagents for aldehydes in GC-MS analysis include:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This is a highly recommended reagent that reacts with aldehydes to form stable oxime derivatives, which are amenable to GC-MS analysis with high sensitivity.[4][5][6]
-
2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with carbonyl compounds to form hydrazones.[4] However, these derivatives are often analyzed by HPLC-UV, and PFBHA is generally preferred for GC-MS due to the better thermal stability of its derivatives.[5]
-
Cysteamine: This reagent reacts with aldehydes to form stable thiazolidine derivatives.[7]
Troubleshooting Guide
Issue 1: Poor peak shape or peak tailing for this compound.
-
Possible Cause 1: Active sites in the GC system.
-
Solution: The aldehyde or its derivative may be interacting with active sites in the injector liner, column, or detector. Ensure proper system inertness by using a deactivated liner and a high-quality, well-conditioned capillary column.[8]
-
-
Possible Cause 2: Incomplete derivatization.
-
Solution: Optimize the derivatization reaction conditions, including reagent concentration, reaction time, and temperature, to ensure complete conversion of the aldehyde to its derivative.
-
-
Possible Cause 3: Co-elution with an interfering compound.
-
Solution: Adjust the GC temperature program to improve separation. If co-elution persists, consider a more selective sample preparation technique like Solid Phase Extraction (SPE) to remove the interfering compound.[1]
-
Issue 2: Low sensitivity or inability to detect the analyte.
-
Possible Cause 1: Inefficient extraction from the sample matrix.
-
Possible Cause 2: Analyte degradation.
-
Possible Cause 3: Suboptimal mass spectrometry conditions.
-
Solution: For PFBHA derivatives, use negative chemical ionization (NCI) for enhanced sensitivity.[12] Optimize the ionization energy and selected ions for monitoring (SIM) or multiple reaction monitoring (MRM) for the best signal-to-noise ratio.
-
Issue 3: High background noise or interfering peaks in the chromatogram.
-
Possible Cause 1: Matrix effects.
-
Possible Cause 2: Contamination from solvents or labware.
-
Solution: Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify and eliminate sources of contamination. Avoid plastic containers, as plasticizers can leach into the sample.[3]
-
-
Possible Cause 3: Carryover from previous injections.
-
Solution: Implement a thorough wash sequence for the injection syringe and run blank injections between samples to ensure no carryover is occurring.
-
Experimental Protocols & Data
Table 1: Recommended Sample Preparation Techniques for Interference Removal
| Technique | Principle | Best For | Key Considerations |
| Solid Phase Extraction (SPE) | Differential partitioning of sample components between a solid phase and a liquid phase.[10] | Removing non-volatile impurities and fractionating the sample matrix.[10] | Choice of sorbent material is critical and depends on the nature of the analyte and interferences. |
| Solid Phase Microextraction (SPME) | A coated fiber is exposed to the sample (or its headspace) to absorb analytes, which are then thermally desorbed into the GC inlet.[9][10] | Volatile and semi-volatile compounds in liquid or gaseous samples.[3] | Fiber coating selection is crucial for analyte affinity. It's a solvent-free technique.[1] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Isolating analytes from complex matrices.[3] | Solvent choice is key to achieving good recovery and separation from interferences. |
| Headspace Analysis (Static or Dynamic) | Analysis of the vapor phase in equilibrium with a solid or liquid sample.[3][9] | Highly volatile compounds in complex matrices.[10] | Dynamic headspace (purge and trap) offers higher sensitivity than static headspace.[9] |
Table 2: Example GC-MS Parameters for Analysis of a Derivatized Aldehyde
| Parameter | Setting |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Mass Range | m/z 40-450 |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Visualizing Workflows and Pathways
Caption: A generalized workflow for the analysis of this compound, emphasizing sample preparation steps for interference removal.
Caption: A decision-making diagram for troubleshooting common issues in the GC-MS analysis of aldehydes.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. blog.organomation.com [blog.organomation.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure | American Journal of Enology and Viticulture [ajevonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
best practices for handling and disposal of trans-4,5-Epoxy-2E,7Z-decadienal
A Note on Chemical Nomenclature: The information provided pertains to trans-4,5-Epoxy-2(E)-decenal (CAS No. 134454-31-2). This is a well-documented reactive aldehyde. If you are working with a different isomer, please consult its specific Safety Data Sheet (SDS).
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is trans-4,5-Epoxy-2(E)-decenal and what are its primary hazards?
trans-4,5-Epoxy-2(E)-decenal is a reactive α,β-unsaturated aldehyde that is a product of lipid peroxidation.[1][2] It is known to react with nucleophiles, such as the amino groups of lysine on proteins, which can lead to a loss of cell function and viability.[1][2][3] The primary hazards, as indicated by its Safety Data Sheet, include being a highly flammable liquid and vapor, causing serious eye irritation, and potentially causing drowsiness or dizziness.[4][5] This material should be considered hazardous, and users must review the complete SDS before use.[1]
2. What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, comprehensive PPE is mandatory.[6] This includes:
-
Eye Protection: Chemical safety goggles with side shields or a full-face shield to protect against splashes.[7][8]
-
Hand Protection: Chemical-resistant gloves are essential. Preferred materials include butyl rubber or nitrile rubber.[6][7] Cotton or latex gloves are not sufficient.[8]
-
Body Protection: A chemical-resistant lab coat or coveralls should be worn over personal clothing.[6][7] For larger quantities or splash risks, a chemical-resistant apron is also recommended.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] If ventilation is inadequate or when handling larger quantities, an appropriate respirator (e.g., an air-purifying respirator with an organic vapor cartridge) should be used.[10][11]
3. How should I properly store trans-4,5-Epoxy-2(E)-decenal?
Proper storage is crucial to maintain the compound's stability and ensure safety.
-
Temperature: Store at -20°C for long-term stability (≥ 2 years).[1][12]
-
Atmosphere: It is recommended to store the compound under an inert atmosphere, such as nitrogen, in a tightly sealed container to prevent oxidation and degradation.[13]
-
Location: Store in a well-ventilated, locked-up area designated for flammable and reactive chemicals.[4] Keep away from heat, sparks, open flames, and hot surfaces.[4]
4. The compound is supplied in methyl acetate. How do I switch to a different solvent?
To change the solvent from methyl acetate, follow this procedure:
-
Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate solvent.
-
Immediately upon evaporation, add your solvent of choice.[1]
-
Suitable alternative solvents (purged with an inert gas) include ethanol, DMSO, and dimethyl formamide (DMF), in which the solubility is approximately 30 mg/mL.[1][2]
5. I need to prepare an aqueous solution. What is the best practice?
For biological experiments requiring an aqueous solution:
-
First, evaporate the supplied methyl acetate solvent under a gentle nitrogen stream.
-
Directly dissolve the resulting neat oil in your aqueous buffer (e.g., PBS, pH 7.2).[1]
-
Be aware that the solubility in PBS is significantly lower, at approximately 0.2 mg/mL.[1]
-
Crucially, it is not recommended to store the aqueous solution for more than one day due to potential instability. [1]
6. What should I do in the event of a small spill?
For small spills:
-
Ensure the area is well-ventilated and remove all ignition sources.[14]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, diatomite, or a universal binder.[4]
-
Collect the contaminated material into a suitable, clearly labeled container for hazardous waste disposal.[4][14]
-
Clean the spill area thoroughly.
7. What are the first aid measures for exposure?
-
Eye Contact: Immediately rinse the eyes cautiously with running water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice/attention.[4]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with water or shower.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[4]
-
Ingestion: If swallowed and symptoms persist, consult a doctor. Do not induce vomiting.[10]
8. How do I dispose of waste containing trans-4,5-Epoxy-2(E)-decenal?
All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste.
-
Place waste in a clearly labeled, sealed container.[15]
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations for chemical waste.[4] Do not allow the substance to enter sewers or surface water.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for trans-4,5-Epoxy-2(E)-decenal.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₆O₂ | [1][16][17] |
| Molecular Weight | 168.23 g/mol | [16][18] |
| CAS Number | 134454-31-2 | [1][17] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [13] |
| Boiling Point | 92.0 °C @ 5.00 mm Hg | [13] |
| Storage Temperature | -20°C | [1][18] |
| Long-term Stability | ≥ 2 years (at -20°C) | [1][12] |
| Solubility in Organic Solvents | ~30 mg/mL in Ethanol, DMSO, DMF | [1][2][3] |
| Solubility in Aqueous Buffer | ~0.2 mg/mL in PBS (pH 7.2) | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes how to prepare a stock solution of a desired concentration in a solvent other than the supplied methyl acetate.
Materials:
-
trans-4,5-Epoxy-2(E)-decenal (as supplied in methyl acetate)
-
Nitrogen gas source with a regulator and tubing
-
Sterile conical tube or vial
-
Micropipettes
-
Solvent of choice (e.g., DMSO or Ethanol, purged with inert gas)
Methodology:
-
In a chemical fume hood, carefully transfer a known volume of the trans-4,5-Epoxy-2(E)-decenal solution into a clean conical tube.
-
Direct a gentle stream of nitrogen gas over the surface of the liquid. Avoid vigorous bubbling to prevent aerosol formation.
-
Continue the nitrogen stream until the methyl acetate has completely evaporated, leaving the compound as a neat oil.
-
Immediately add the required volume of the new, degassed organic solvent (e.g., DMSO) to the tube to achieve the desired stock concentration (e.g., 30 mg/mL).[1]
-
Vortex gently until the oil is fully dissolved.
-
Store the resulting stock solution at -20°C in a tightly sealed container. For extended storage, consider overlaying the solution with nitrogen or argon.
Protocol 2: Preparation of a Fresh Aqueous Working Solution
This protocol details the preparation of a ready-to-use aqueous solution for biological experiments. This solution should be prepared fresh and used within one day.[1]
Materials:
-
Stock solution of trans-4,5-Epoxy-2(E)-decenal in a volatile solvent (e.g., methyl acetate or ethanol) or neat oil.
-
Nitrogen gas source
-
Sterile microcentrifuge tubes
-
Aqueous buffer (e.g., PBS, pH 7.2), sterile-filtered
Methodology:
-
Dispense the required amount of the organic stock solution into a sterile microcentrifuge tube to yield the final desired mass of the compound.
-
In a chemical fume hood, evaporate the organic solvent under a gentle stream of nitrogen gas.
-
Once the solvent is fully evaporated, immediately add the calculated volume of the desired aqueous buffer. Note the maximum solubility is approximately 0.2 mg/mL.[1]
-
Vortex the tube thoroughly to dissolve the compound. Gentle warming or sonication may aid dissolution but should be used cautiously due to the compound's reactivity.
-
Use this aqueous solution for your experiment immediately. Do not store for more than one day.[1]
Visualized Workflows and Logic Diagrams
Caption: Experimental Workflow for Safe Handling.
Caption: Decision Tree for Spill and Exposure Response.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. trans-4,5-epoxy-2(E)-Decenal | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. trans-4,5-Epoxy-(E)-2-decenal - Wikipedia [en.wikipedia.org]
- 6. PPE [epoxysafety.goodbarber.app]
- 7. These Are the Epoxy Advantages and Disadvantages You Should Know [int-enviroguard.com]
- 8. niicap.net [niicap.net]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. westsystem.com [westsystem.com]
- 11. Safety precautions when using epoxy - Polyestershoppen.com [polyestershoppen.com]
- 12. caymanchem.com [caymanchem.com]
- 13. epoxy-2-decenal [thegoodscentscompany.com]
- 14. web.stanford.edu [web.stanford.edu]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. trans-4,5-epoxy-2(E)-Decenal | C10H16O2 | CID 526708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. trans-4,5-Epoxy-(E)-2-decenal [webbook.nist.gov]
- 18. trans-4,5-Epoxy-2(E)-decenal | 134454-31-2 | FT171968 [biosynth.com]
Validation & Comparative
Comparative Guide to the Structural Confirmation of Synthetic trans-4,5-Epoxy-2E-decenal
A note on nomenclature: The requested compound, trans-4,5-Epoxy-2E,7Z-decadienal, appears to be more commonly identified in scientific literature as trans-4,5-Epoxy-2E-decenal . This guide will proceed using the more prevalent nomenclature. This volatile aldehyde is a known lipid peroxidation product and contributes to the characteristic metallic odor of blood.[1][2] Accurate structural confirmation is paramount for its use in research and drug development.
This guide provides a comparative overview of standard analytical techniques for the structural elucidation of synthetic trans-4,5-Epoxy-2E-decenal.
Comparison of Analytical Techniques for Structural Confirmation
The following tables summarize the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural confirmation of trans-4,5-Epoxy-2E-decenal.
| Parameter | ¹H NMR | ¹³C NMR |
| Key Protons/Carbons | Aldehydic proton, Vinylic protons, Epoxide protons, Aliphatic chain protons | Aldehydic carbon, Vinylic carbons, Epoxide carbons, Aliphatic chain carbons |
| Expected Chemical Shift (δ) Ranges (ppm) | Aldehydic H: ~9.5; Vinylic H: ~6.0-7.0; Epoxide H: ~2.9-3.2; Aliphatic H: ~0.9-2.3 | Aldehydic C: ~190; Vinylic C: ~130-155; Epoxide C: ~55-65; Aliphatic C: ~14-35 |
| Coupling Information | Provides information on proton-proton connectivity, confirming the relative positions of functional groups. | Not directly applicable for routine spectra. |
| Stereochemical Information | Coupling constants (J-values) can help determine the trans configuration of the double bond. NOE experiments can help confirm the trans configuration of the epoxide. | Chemical shifts can be influenced by stereochemistry. |
| Parameter | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Molecular Weight Determination | Provides the exact mass of the molecule, confirming the molecular formula (C₁₀H₁₆O₂).[3] | Does not provide molecular weight information. |
| Fragmentation Pattern | Characteristic fragments resulting from the loss of the aldehyde group, cleavage of the epoxide ring, and fragmentation of the aliphatic chain. | Not applicable. |
| Key Functional Group Identification | Can infer the presence of an aldehyde and epoxide through fragmentation patterns. | Provides direct evidence for the presence of key functional groups. |
| Characteristic Peaks | Molecular ion peak (M⁺) and specific fragment ions. | C=O stretch (aldehyde): ~1680-1700 cm⁻¹; C=C stretch (alkene): ~1620-1680 cm⁻¹; C-O stretch (epoxide): ~1250 cm⁻¹ and ~820-950 cm⁻¹ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the molecule by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified trans-4,5-Epoxy-2E-decenal in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) experiments to establish ¹H-¹H correlations.
-
Conduct HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments to correlate directly bonded ¹H and ¹³C atoms.
-
Run HMBC (Heteronuclear Multiple Bond Correlation) experiments to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry of the epoxide and the double bond through spatial correlations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the volatile compound from any impurities and determine its molecular weight and fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A common setup involves a non-polar capillary column (e.g., DB-5ms).[4]
-
Gas Chromatography:
-
Injector Temperature: Typically set around 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program might start at 40-50 °C, hold for a few minutes, and then ramp up to 250-280 °C.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) is standard for creating fragment ions and a reference library-searchable spectrum.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be compared to known spectra or predicted fragmentation pathways to confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
A background spectrum of the salt plates or solvent is first recorded.
-
The sample spectrum is then acquired.
-
The instrument software automatically subtracts the background spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the aldehyde, alkene, and epoxide functional groups.
Alternative Confirmation Method: X-ray Crystallography
For unambiguous confirmation of the three-dimensional structure, including the absolute stereochemistry of the epoxide, single-crystal X-ray crystallography is the gold standard.[6]
Protocol Overview:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[7][8] This can be a challenging step for oily or low-melting-point compounds.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded on a detector.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal, from which the atomic positions can be determined and the molecular structure refined.
Workflow for Structural Confirmation
Caption: Workflow for the synthesis, purification, and structural confirmation of trans-4,5-Epoxy-2E-decenal.
References
- 1. trans-4,5-Epoxy-(E)-2-decenal - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. trans-4,5-Epoxy-(E)-2-decenal [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. rigaku.com [rigaku.com]
In Vivo Biological Activity of trans-4,5-Epoxy-2E,7Z-decadienal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo biological activity of trans-4,5-Epoxy-2E,7Z-decadienal and a structurally related α,β-unsaturated aldehyde, trans,trans-2,4-decadienal. Due to a notable lack of publicly available in vivo research on this compound, this document leverages data on a close analogue, trans-4,5-epoxy-(E)-2-decenal, and presents a detailed comparison with the more extensively studied trans,trans-2,4-decadienal.
Executive Summary
This compound is a reactive α,β-unsaturated aldehyde formed during the lipid peroxidation of polyunsaturated fatty acids. While specific in vivo quantitative data for this exact isomer is scarce, a closely related compound, trans-4,5-epoxy-(E)-2-decenal, has been evaluated by European food safety authorities and was removed from the list of approved food flavoring agents due to evidence of genotoxicity in an in vivo rat liver assay.[1] This finding suggests a potential for DNA damage and raises safety concerns.
This guide will present the available data in a structured format to facilitate a comparative understanding of the in vivo biological activities of these compounds.
Comparative Data on In Vivo Biological Activity
The following tables summarize the available quantitative data for trans-4,5-epoxy-(E)-2-decenal and trans,trans-2,4-decadienal. It is important to note the limited direct data for the specific isomer this compound.
Table 1: Genotoxicity and Regulatory Status
| Compound | Finding | Species | Organ | Regulatory Action |
| trans-4,5-epoxy-(E)-2-decenal | Genotoxic effect observed in an in vivo assay.[1] | Rat | Liver | Removed from the EU list of approved flavouring substances.[1] |
| trans,trans-2,4-decadienal | No induction of micronuclei in bone marrow or peripheral blood reticulocytes in in vivo studies.[2] | Rat | Bone Marrow, Peripheral Blood | Generally Recognized as Safe (GRAS) as a flavoring ingredient by FEMA. |
Table 2: General Toxicity of trans,trans-2,4-decadienal in Rodents
| Parameter | Species | Dosing Regimen | Observation | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | Rat and Mouse | 3-month gavage study | 100 mg/kg body weight | [3][4] |
| Effects at higher doses (≥200 mg/kg) | Rat and Mouse | 3-month gavage study | Decreased body weights, forestomach lesions, olfactory epithelium lesions.[3] | [3] |
| Acute Toxicity | Rat | Single gavage dose | Lethargy, diarrhea, abnormal breathing at 1,200 and 3,600 mg/kg. | [3] |
Table 3: Cardiovascular Effects of trans,trans-2,4-decadienal in Rats
| Parameter | Dosing Regimen | Observation | Reference |
| Blood Pressure | Oral administration for 28 days | Significantly increased systolic, diastolic, and mean arterial blood pressure. | [5] |
| Endothelial Function | Oral administration for 28 days | Impaired endothelium-dependent vasorelaxation. | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited for trans,trans-2,4-decadienal are provided below.
Protocol 1: 3-Month Gavage Toxicity Study in Rats and Mice (Based on NTP Studies)
Objective: To determine the subchronic toxicity of trans,trans-2,4-decadienal.
Animals: Male and female F344/N rats and B6C3F1 mice.
Groups:
-
Control group (corn oil vehicle)
-
Treatment groups receiving 50, 100, 200, 400, or 800 mg/kg body weight of trans,trans-2,4-decadienal in corn oil.
Administration:
-
Oral gavage, 5 days per week for 14 weeks.
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity (e.g., lethargy, diarrhea, abnormal breathing).
-
Body Weight: Recorded weekly.
-
Feed Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of a standard panel of parameters.
-
Gross Pathology: Complete necropsy performed at the end of the study.
-
Histopathology: A comprehensive list of tissues from all animals is collected, preserved, and examined microscopically. Special attention is given to the forestomach and nasal cavity.
Data Analysis:
-
Statistical analysis of body weights, organ weights, and clinical pathology data.
-
Incidence rates of neoplastic and non-neoplastic lesions are analyzed.
Protocol 2: In Vivo Micronucleus Assay in Rats (Based on Genotoxicity Studies)
Objective: To evaluate the potential of trans,trans-2,4-decadienal to induce chromosomal damage.
Animals: Male Han Wistar rats.
Groups:
-
Vehicle control (corn oil)
-
Positive control (a known mutagen)
-
Treatment groups receiving 350, 700, or 1400 mg/kg body weight of trans,trans-2,4-decadienal via gavage.
Administration:
-
A single oral gavage.
Sample Collection:
-
Bone marrow is collected from the femur at 24 and 48 hours post-administration.
-
Peripheral blood is collected at the same time points.
Analysis:
-
Bone marrow smears are prepared and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
The frequency of micronucleated PCEs is determined by scoring at least 2000 PCEs per animal.
-
The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity.
-
Peripheral blood smears are analyzed for the frequency of micronucleated reticulocytes.
Data Analysis:
-
Statistical comparison of the frequency of micronucleated cells in treated groups versus the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by α,β-unsaturated aldehydes and a general workflow for in vivo toxicity studies.
Caption: Signaling pathways potentially activated by α,β-unsaturated aldehydes.
Caption: General workflow for an in vivo toxicity study in rodents.
References
- 1. L_2017179EN.01000301.xml [eur-lex.europa.eu]
- 2. Flavouring Group Evaluation 226 | EFSA [efsa.europa.eu]
- 3. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for trans-4,5-Epoxy-2(E)-decenal
A Note on the Analyte: The query specified trans-4,5-Epoxy-2E,7Z-decadienal. However, the available scientific literature predominantly focuses on the analysis of trans-4,5-Epoxy-2(E)-decenal, a significant lipid peroxidation product. This guide will proceed with a comparative analysis of the methods for the more commonly studied trans-4,5-Epoxy-2(E)-decenal.
This guide provides a comparative overview of different analytical methodologies for the quantitative analysis of trans-4,5-Epoxy-2(E)-decenal, a key biomarker of oxidative stress. The following sections detail the performance of various analytical techniques, present experimental protocols, and offer a visual representation of a typical cross-validation workflow.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of trans-4,5-Epoxy-2(E)-decenal is critical for obtaining accurate and reliable data. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes the key performance parameters of these methods based on available data.
| Parameter | GC-MS with Negative Chemical Ionization (NCI) | LC-MS/MS |
| Limit of Detection (LOD) | ~1 pg[1][2] | Data not explicitly available in the provided search results. |
| Limit of Quantitation (LOQ) | Data not explicitly available in the provided search results. | Data not explicitly available in the provided search results. |
| Ionization Technique | Negative Chemical Ionization (NCI) with ammonia as reagent gas[1][2] | Not specified, but likely Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Selectivity | High[1][2] | High (with MS/MS) |
| Internal Standard | Deuterated analog ([4,5-2H2]-trans-4,5-epoxy-(E)-2-decenal)[1][2] | Isotope dilution assay is a common practice. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are outlines of typical experimental protocols for the analysis of trans-4,5-Epoxy-2(E)-decenal using GC-MS and a general approach for LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with NCI
This method, noted for its high sensitivity and selectivity, involves the use of a deuterated internal standard for accurate quantification via isotope dilution assay.[1][2]
Sample Preparation:
-
Extraction of the analyte from the sample matrix (e.g., biological fluids, food samples) using a suitable solvent.
-
Addition of a known amount of the deuterated internal standard, [4,5-2H2]-trans-4,5-epoxy-(E)-2-decenal, to the sample.[1][2]
-
Derivatization may be employed to improve volatility and ionization efficiency, although not explicitly detailed for this specific method in the provided results.
Instrumentation and Conditions: [3][4]
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[3][4]
-
Carrier Gas: Helium.
-
Injector: Splitless mode.
-
Oven Temperature Program: A suitable temperature gradient to ensure separation of the analyte from other matrix components. For example, hold at 70°C for 4 min, then ramp to 325°C at 30°C/min and hold for 1.5 min.[4]
-
Mass Spectrometer: A mass spectrometer capable of negative chemical ionization (NCI).
-
Ionization Mode: Negative Chemical Ionization (NCI) using ammonia as the reagent gas.[1][2]
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and the internal standard.
Mandatory Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for a target analyte like trans-4,5-Epoxy-2(E)-decenal.
Caption: A workflow for the cross-validation of analytical methods.
References
- 1. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Epoxy-2-decenal, (2E)- | C10H16O2 | CID 15825667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. massbank.eu [massbank.eu]
A Comparative Analysis of trans-4,5-Epoxy-2E,7Z-decadienal and its Isomers for Researchers and Drug Development Professionals
A detailed examination of the synthesis, physicochemical properties, and biological activities of trans-4,5-Epoxy-2E,7Z-decadienal and its key isomers reveals significant differences in their sensory perception and genotoxic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to inform future research and therapeutic development.
The α,β-unsaturated epoxy aldehyde, this compound, a lipid peroxidation product, is a molecule of interest due to its potent sensory characteristics and biological reactivity. Its isomers, particularly the cis-epoxy diastereomer and its enantiomeric forms, exhibit distinct properties that are critical for understanding their biological effects and potential applications. This comparative study delves into the nuances of these compounds, offering a side-by-side analysis of their key attributes.
Physicochemical and Sensory Properties: A Tale of Two Isomers
The trans- and cis-isomers of 4,5-Epoxy-2E-decadienal, along with the enantiomers of the trans-isomer, display notable differences in their physical and sensory characteristics. While detailed physicochemical data for the cis-isomer is less readily available, odor threshold values highlight the significant impact of stereochemistry on sensory perception.
| Property | trans-4,5-Epoxy-2E-decadienal | cis-4,5-Epoxy-2E-decadienal | (+)-(4R,5R)-Epoxy-2E-decenal | (-)-(4S,5S)-Epoxy-2E-decenal |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol | 166.22 g/mol | 166.22 g/mol | 166.22 g/mol |
| Appearance | Colorless to pale yellow liquid | - | - | - |
| Boiling Point | 92 °C @ 5 mmHg | - | - | - |
| Refractive Index | 1.47200 to 1.47800 @ 20.00 °C | - | - | - |
| Odor Description | Metallic, green, aldehydic[1] | Fatty, metallic[2] | Weak, metallic, green, oily[3] | Strong, metallic, oily, fatty[3] |
| Odor Threshold in Air | 0.6-2.5 pg/L[2] | - | - | - |
| Detection Threshold in Water | - | - | 0.62 ppb[3] | - |
| Recognition Threshold in Water | - | - | 1.1 ppb[3] | - |
Biological Activity: Genotoxicity and Potential Cellular Signaling
A significant aspect of the biological activity of these compounds is their potential genotoxicity. trans-4,5-Epoxy-2E-decadienal has been shown to react with 2'-deoxyadenosine and 2'-deoxyguanosine to form DNA adducts, a mechanism indicative of mutagenic potential.[4] While quantitative comparative data on the genotoxicity of the isomers is limited, the inherent reactivity of the epoxide and α,β-unsaturated aldehyde moieties suggests that all isomers may possess similar capabilities.
As electrophilic species, these epoxyalkenals are also potential modulators of cellular signaling pathways, particularly the Keap1-Nrf2 pathway, which plays a critical role in the cellular response to oxidative and electrophilic stress. The α,β-unsaturated aldehyde structure is a known Michael acceptor, capable of reacting with nucleophilic cysteine residues in the Keap1 protein. This interaction disrupts the Keap1-mediated ubiquitination and degradation of the transcription factor Nrf2, leading to Nrf2 accumulation, nuclear translocation, and the subsequent expression of a battery of antioxidant and cytoprotective genes.
Experimental Protocols
Synthesis of trans-4,5-Epoxy-2E-decadienal
The synthesis of trans-4,5-epoxy-(E)-2-decenal can be achieved in a two-step process involving epoxidation followed by a Wittig reaction.[5]
Step 1: Epoxidation of (E)-2-Octenal
-
Dissolve (E)-2-octenal in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Add hydrogen peroxide (30%) and a base, such as sodium hydroxide solution, dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-3-pentyloxiranecarbaldehyde.
Step 2: Wittig Reaction
-
Prepare the Wittig reagent by reacting (formylmethyl)triphenylphosphonium chloride with a strong base, such as sodium methoxide, in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
Add the trans-3-pentyloxiranecarbaldehyde from Step 1 to the ylide solution at low temperature (e.g., -78°C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure trans-4,5-epoxy-(E)-2-decenal.
DNA Adduct Analysis by LC-MS/MS
The quantification of DNA adducts formed by the reaction of epoxyalkenals with DNA can be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
DNA Isolation: Isolate genomic DNA from cells or tissues exposed to the test compounds using a commercial DNA isolation kit.
-
DNA Hydrolysis: Enzymatically digest the isolated DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Remove proteins and other macromolecules from the digested sample, for example, by ultrafiltration.
-
LC-MS/MS Analysis:
-
Inject the deoxynucleoside mixture onto a reverse-phase C18 HPLC column.
-
Elute the deoxynucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor for the specific precursor-to-product ion transitions for the expected DNA adducts and the corresponding unmodified deoxynucleosides for quantification.
-
-
Quantification: Create a standard curve using synthesized DNA adduct standards to quantify the amount of adducts in the experimental samples. Express the results as the number of adducts per 10^x unmodified nucleosides.
Conclusion
The comparative analysis of this compound and its isomers underscores the critical role of stereochemistry in determining the biological and sensory properties of these reactive molecules. The significant differences in odor perception between the enantiomers of the trans-isomer highlight the specificity of olfactory receptors. Furthermore, the inherent reactivity of the epoxide and α,β-unsaturated aldehyde functionalities points to a shared potential for genotoxicity and modulation of cellular defense pathways like the Nrf2 system.
For researchers and drug development professionals, this guide provides a foundational understanding of these compounds. Further quantitative studies are necessary to fully elucidate the comparative biological activities of the cis- and trans-isomers and their respective enantiomers. A deeper investigation into their interactions with the Nrf2 pathway and other cellular targets could unveil novel therapeutic opportunities or toxicological concerns. The provided experimental protocols offer a starting point for the synthesis and evaluation of these intriguing molecules.
References
- 1. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA adduct analysis by UPLC–ESI–MS/MS [bio-protocol.org]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
A Proposed Framework for Inter-Laboratory Comparison of trans-4,5-Epoxy-2E,7Z-decadienal Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a standardized framework for conducting an inter-laboratory comparison (ILC) or proficiency test (PT) for the measurement of trans-4,5-Epoxy-2E,7Z-decadienal. This compound is a reactive lipid peroxidation byproduct, and its accurate quantification is crucial for studies related to oxidative stress, flavor chemistry, and toxicology. As no formal inter-laboratory comparison data for this specific analyte is publicly available, this document provides a proposed methodology, hypothetical performance data, and experimental workflows to serve as a template for establishing such a study. The goal is to ensure data comparability and reliability across different research laboratories.
The proposed methodology is based on established analytical techniques for aldehydes and other lipid peroxidation products, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity.
Hypothetical Inter-Laboratory Study Design and Performance Metrics
An inter-laboratory study would involve distributing identical, stabilized samples of a relevant matrix (e.g., spiked plasma or edible oil) to participating laboratories. Each laboratory would analyze the samples in replicate using the specified protocol and report their results. The performance of each laboratory would be evaluated based on key validation parameters.
The following tables summarize hypothetical results from such a study, illustrating how data could be presented for easy comparison.
Table 1: Summary of Linearity and Sensitivity
This table presents the performance of each laboratory in establishing a linear calibration curve and their achieved sensitivity for the analyte.
| Laboratory ID | Linearity (R²) | Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Lab-01 | 0.9995 | 0.1 - 50 | 0.025 | 0.083 |
| Lab-02 | 0.9989 | 0.1 - 50 | 0.031 | 0.102 |
| Lab-03 | 0.9991 | 0.1 - 50 | 0.028 | 0.092 |
| Lab-04 | 0.9975 | 0.5 - 50 | 0.110 | 0.363 |
| Lab-05 | 0.9996 | 0.1 - 50 | 0.024 | 0.079 |
| Consensus | >0.998 | 0.1 - 50 | <0.05 | <0.15 |
Table 2: Summary of Accuracy and Precision
This table outlines the accuracy (as percent recovery) and precision (as relative standard deviation, RSD) of each laboratory's measurements at three different concentration levels.
| Laboratory ID | Concentration Level | Mean Measured Conc. (ng/mL) | Recovery (%) | Intra-day Precision (RSDr, %) | Inter-day Precision (RSDR, %) |
| Lab-01 | Low (0.5 ng/mL) | 0.48 | 96.0 | 4.5 | 6.8 |
| Mid (5.0 ng/mL) | 5.11 | 102.2 | 3.1 | 5.2 | |
| High (25 ng/mL) | 24.65 | 98.6 | 2.5 | 4.1 | |
| Lab-02 | Low (0.5 ng/mL) | 0.53 | 106.0 | 6.1 | 8.9 |
| Mid (5.0 ng/mL) | 4.89 | 97.8 | 4.8 | 7.5 | |
| High (25 ng/mL) | 25.80 | 103.2 | 3.9 | 6.3 | |
| Lab-03 | Low (0.5 ng/mL) | 0.46 | 92.0 | 5.2 | 7.1 |
| Mid (5.0 ng/mL) | 5.25 | 105.0 | 3.5 | 5.9 | |
| High (25 ng/mL) | 23.95 | 95.8 | 2.8 | 4.8 | |
| Lab-04 | Low (0.5 ng/mL) | 0.59 | 118.0 | 9.8 | 14.5 |
| Mid (5.0 ng/mL) | 5.70 | 114.0 | 8.2 | 11.7 | |
| High (25 ng/mL) | 28.10 | 112.4 | 7.1 | 9.8 | |
| Lab-05 | Low (0.5 ng/mL) | 0.50 | 100.0 | 4.1 | 6.2 |
| Mid (5.0 ng/mL) | 4.98 | 99.6 | 2.9 | 4.9 | |
| High (25 ng/mL) | 25.10 | 100.4 | 2.1 | 3.8 |
Experimental Protocol: GC-MS Analysis with Derivatization
This section provides a detailed methodology for the quantification of this compound. The use of an isotopically labeled internal standard is critical for accurate quantification.[1]
2.1. Materials and Reagents
-
Analyte Standard: this compound (≥95% purity)
-
Internal Standard (IS): Deuterated this compound (e.g., [4,5-2H2]-trans-4,5-Epoxy-(E)-2-decenal)
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Isooctane, Acetonitrile, Dichloromethane (all HPLC or GC grade)
-
Reagents: Sodium sulfate (anhydrous), Diisopropylethylamine (DIPEA)
-
Solid Phase Extraction (SPE): Silica gel cartridges (e.g., 500 mg, 3 mL)
2.2. Sample Preparation and Extraction
-
Spiking: To 1 mL of sample matrix (e.g., plasma), add a known amount of the internal standard solution.
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of dichloromethane, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.
-
Collection: Carefully transfer the lower organic layer to a clean glass tube. Repeat the extraction process twice more and pool the organic extracts.
-
Drying: Pass the pooled extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
2.3. Derivatization
-
Reconstitute the dried extract in 25 µL of 1% DIPEA in acetonitrile.
-
Add 25 µL of 1% PFBHA in acetonitrile.
-
Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 50 µL of isooctane for GC-MS analysis. This derivatization step is crucial as it improves the volatility and detection characteristics of the aldehyde.
2.4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes
-
-
Ionization Mode: Negative Chemical Ionization (NCI)
-
MSD Transfer Line: 280°C
-
Ion Source: 150°C
-
Quadrupole: 150°C
-
Data Acquisition: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized analyte and internal standard.
Mandatory Visualizations
The following diagrams illustrate the key workflows for the proposed inter-laboratory study.
Caption: Logical flow of the proposed inter-laboratory comparison study.
Caption: Experimental workflow for sample preparation and analysis.
References
A Comparative Bioactivity Review: Trans-4,5-Epoxy-2E,7Z-decadienal versus Other Oxylipins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of trans-4,5-Epoxy-2E,7Z-decadienal, a reactive oxylipin formed during lipid peroxidation, with other notable oxylipins such as 4-hydroxy-2-nonenal (4-HNE) and trans,trans-2,4-decadienal (tt-DDE). This document summarizes key bioactivities, presents available quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to aid in research and drug development efforts.
Introduction to Bioactive Oxylipins
Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs) like arachidonic acid and linoleic acid.[1] This oxidation can occur through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes, or via non-enzymatic lipid peroxidation.[1] These lipid mediators play critical roles in a wide array of physiological and pathological processes, including inflammation, immune responses, and oxidative stress. Among the myriad of oxylipins, reactive aldehydes generated during lipid peroxidation, such as this compound, 4-HNE, and tt-DDE, are of particular interest due to their high reactivity and significant biological consequences.
Comparative Bioactivity of Selected Oxylipins
The primary bioactivities of this compound and its counterparts, 4-HNE and tt-DDE, are centered on genotoxicity, cytotoxicity, and modulation of inflammatory pathways. While direct comparative studies with standardized quantitative data are limited, this review compiles available information to provide a comparative overview.
Genotoxicity: DNA Adduct Formation
A major indicator of genotoxicity is the formation of covalent adducts with DNA bases, which can lead to mutations if not repaired.
-
This compound has been identified as a potent genotoxic agent that directly forms promutagenic etheno-DNA adducts, specifically 1,N6-etheno-2'-deoxyadenosine (εdA) and 1,N2-etheno-2'-deoxyguanosine (εdG).[2] A key finding is that this epoxy-aldehyde can form these adducts without requiring a prior oxidation step, unlike other aldehydes such as trans,trans-2,4-decadienal and 4-hydroxy-2-nonenal, suggesting a higher intrinsic reactivity towards DNA.[2]
-
trans,trans-2,4-Decadienal (tt-DDE) also contributes to DNA damage by forming 1,N2-etheno-2'-deoxyguanosine adducts, but this process requires epoxidation of the aldehyde.[3]
-
4-Hydroxy-2-nonenal (4-HNE) is another well-studied genotoxic aldehyde that forms various DNA adducts, contributing to its mutagenic and carcinogenic potential.
Table 1: Comparison of Genotoxic Activity
| Oxylipin | Bioactivity | Key Findings |
| This compound | Genotoxicity (DNA Adduct Formation) | Directly forms 1,N6-etheno-2'-deoxyadenosine and 1,N2-etheno-2'-deoxyguanosine adducts without needing prior oxidation.[2] |
| trans,trans-2,4-Decadienal (tt-DDE) | Genotoxicity (DNA Adduct Formation) | Forms 1,N2-etheno-2'-deoxyguanosine adducts following its epoxidation.[3] |
| 4-Hydroxy-2-nonenal (4-HNE) | Genotoxicity (DNA Adduct Formation) | Forms various DNA adducts, contributing to its mutagenic properties. |
Inflammatory Signaling: NF-κB Activation
The transcription factor NF-κB is a master regulator of inflammatory responses.
-
trans,trans-2,4-Decadienal (tt-DDE) has been shown to be a pro-inflammatory agent that activates the NF-κB signaling pathway in macrophages. This activation leads to an increased production of pro-inflammatory cytokines.
-
4-Hydroxy-2-nonenal (4-HNE) exhibits a more complex role in inflammation. While it can contribute to inflammatory signaling, some studies have also shown it to inhibit NF-κB activation under certain conditions, potentially as a feedback mechanism to control inflammation.[4]
-
The direct effect of This compound on NF-κB signaling is not as well-characterized in the currently available literature, representing a knowledge gap.
Table 2: Comparison of Inflammatory Activity
| Oxylipin | Bioactivity | Key Findings |
| This compound | Inflammatory Signaling | Data not readily available. |
| trans,trans-2,4-Decadienal (tt-DDE) | Pro-inflammatory | Activates NF-κB signaling and increases pro-inflammatory cytokine production in macrophages. |
| 4-Hydroxy-2-nonenal (4-HNE) | Pro- and Anti-inflammatory | Can activate inflammatory pathways but has also been shown to inhibit NF-κB activation.[4] |
Cytotoxicity
The cytotoxic effects of these aldehydes are a critical aspect of their bioactivity.
-
4-Hydroxy-2-nonenal (4-HNE) is a well-documented cytotoxic agent. For instance, in murine macrophage-like RAW 264.7 cells, an EC50 value of 27 µM for the inhibition of PMA-induced oxidative burst has been reported.[4]
Table 3: Comparison of Cytotoxicity
| Oxylipin | Cell Line | Endpoint | IC50 / EC50 |
| This compound | - | - | Data not available |
| 4-Hydroxy-2-nonenal (4-HNE) | RAW 264.7 (murine macrophage-like) | Inhibition of PMA-induced oxidative burst | 27 µM[4] |
Signaling Pathways and Experimental Workflows
Genotoxicity: DNA Adduct Formation Pathway
The formation of etheno-DNA adducts by this compound is a direct chemical reaction with the DNA bases. The α,β-unsaturated aldehyde and epoxide moieties of the molecule are highly reactive towards the nucleophilic centers in deoxyadenosine and deoxyguanosine.
References
- 1. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Epoxy-2(E)-decenal-induced formation of 1,N(6)-etheno-2'-deoxyadenosine and 1,N(2)-etheno-2'-deoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Impact of 4-Hydroxynonenal on Macrophage-Like RAW 264.7 Function and Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of trans-4,5-Epoxy-(E)-2-decenal and Other Reactive Aldehydes in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for trans-4,5-Epoxy-(E)-2-decenal, a reactive aldehyde formed during lipid peroxidation. While the initial topic of interest was trans-4,5-Epoxy-2E,7Z-decadienal, the vast body of scientific literature points to trans-4,5-Epoxy-(E)-2-decenal as the more commonly studied and biologically relevant compound. This guide will therefore focus on the latter, presenting a comparison with another significant lipid peroxidation product, trans,trans-2,4-decadienal (DDE), to offer a broader perspective on the biological implications of these molecules.
Data Presentation: A Comparative Overview
The following table summarizes key quantitative data for trans-4,5-Epoxy-(E)-2-decenal and trans,trans-2,4-decadienal (DDE), providing a side-by-side comparison of their properties and biological effects.
| Parameter | trans-4,5-Epoxy-(E)-2-decenal | trans,trans-2,4-decadienal (DDE) | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O | [1][2] |
| Molecular Weight | 168.23 g/mol | 152.23 g/mol | [1][2] |
| Biological Source | Autoxidation product of trilinolein and arachidonic acid | Peroxidation product of ω-6 polyunsaturated fatty acids (e.g., linoleic acid, arachidonic acid) | [2][3][4] |
| Key Biological Effect | Reacts with nucleophiles on proteins, leading to loss of cell function. | Induces inflammatory responses. | [2][5] |
| Detection Threshold (in air) | 1.5 pg/L | Not Reported | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.
Protocol 1: Synthesis of trans-4,5-epoxy-(E)-2-decenal
This protocol is based on the synthesis method described by Lin et al. (1999).
Materials:
-
(E)-2-octenal
-
Alkaline hydrogen peroxide
-
Ylide formylmethylene triphenylphosphorane
-
Standard laboratory glassware and purification equipment
Procedure:
-
Epoxidation: The synthesis begins with the trans-epoxidation of (E)-2-octenal using alkaline hydrogen peroxide. This step introduces the epoxy group at the 4,5-position.
-
Wittig Reaction: A Wittig-type chain elongation is then performed using the ylide formylmethylene triphenylphosphorane. This reaction extends the carbon chain and forms the α,β-unsaturated aldehyde functionality.
-
Purification: The final product is purified using standard chromatographic techniques to yield trans-4,5-epoxy-(E)-2-decenal.
For the synthesis of a deuterated internal standard for quantification, [2,3-²H₂]-(E)-2-octenal is used as the starting material.[6]
Protocol 2: Quantification by Isotope Dilution Assay
This method, also detailed by Lin et al. (1999), allows for sensitive and selective quantification of trans-4,5-epoxy-(E)-2-decenal.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Internal Standard: A known amount of deuterated trans-4,5-epoxy-(E)-2-decenal is added to the sample as an internal standard.
-
Extraction: The analyte and internal standard are extracted from the sample matrix.
-
GC-MS Analysis: The extracted sample is injected into the GC-MS system. Negative chemical ionization with ammonia as the reagent gas is used for optimal sensitivity and selectivity.
-
Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte to that of the internal standard. The detection limit for this method is approximately 1 pg.[6]
Protocol 3: Induction of Inflammatory Response by trans,trans-2,4-decadienal (DDE)
This protocol is based on the in vitro experiments described by Wang et al. (2017).
Cell Line:
-
RAW 264.7 macrophage cells
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of DDE.
-
Analysis of Inflammatory Markers:
-
Gene Expression: The expression of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6) is measured using quantitative real-time PCR (qRT-PCR).
-
Protein Analysis: The degradation of IκBα, a key inhibitor of the NF-κB pathway, is assessed by Western blotting. Increased degradation of IκBα indicates activation of NF-κB signaling.[2]
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the compounds discussed.
Caption: Formation of reactive aldehydes from lipid peroxidation.
Caption: Workflow for studying DDE-induced inflammation in vitro.
Caption: DDE induces inflammation via Hsp90/14-3-3ζ and NF-κB.
References
- 1. trans-4,5-Epoxy-(E)-2-decenal [webbook.nist.gov]
- 2. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Trans, trans‐2,4‐decadienal, a lipid peroxidation product, aggravates insulin resistance in obese mice by promoting adipose inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Peer-Reviewed Data on trans-4,5-Epoxy-2E,7Z-decadienal Necessitates Focus on Well-Studied Isomer
A comprehensive review of peer-reviewed literature reveals a significant lack of data on the mode of action of trans-4,5-Epoxy-2E,7Z-decadienal. In contrast, the isomeric compound, trans-4,5-Epoxy-(E)-2-decenal, is a well-documented product of lipid peroxidation with a body of research elucidating its biological effects. This guide, therefore, provides a comparative analysis of trans-4,5-Epoxy-(E)-2-decenal and other prominent reactive aldehydes—4-hydroxynonenal (HNE), malondialdehyde (MDA), and acrolein—to offer researchers, scientists, and drug development professionals a valuable resource on the mechanisms of these lipid-derived electrophiles.
These reactive aldehydes are generated endogenously through the oxidative degradation of polyunsaturated fatty acids and are implicated in a variety of physiological and pathological processes. Their primary mode of action involves covalent modification of cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and the activation of various signaling pathways.
Comparison of Cytotoxicity
The cytotoxic effects of these reactive aldehydes are a critical aspect of their biological activity. While direct comparative studies are limited, the available data provides insights into their relative potencies.
| Compound | Cell Line | Assay | Endpoint | Concentration/Value | Citation |
| trans-4,5-Epoxy-(E)-2-decenal | Data Not Available | - | - | - | - |
| 4-Hydroxynonenal (HNE) | PC-12 cells | Trypan blue, MTT, LDH, NRU | Cytotoxicity | 10-50 µM | [1] |
| Human fibroblast cells | - | NF-κB activation | 0.1-1 µM | [2] | |
| Human fibroblast cells | - | IKK inhibition | 2.5 µM | [2] | |
| Malondialdehyde (MDA) | Cortical neurons | Viability assay | Apoptosis/Necrosis | Time and dose-dependent | [3] |
| Acrolein | Rats | Inhalation | LC50 (1-hour) | 26 ppm | [4] |
| Rats | Inhalation | LC50 (4-hour) | 8.3 ppm | [4] | |
| Mice | Inhalation | LC50 (30-minute) | 225 ppm | [4] | |
| Freshwater amphibians | - | LC50 (96-hour) | 7 µg/L | [5] | |
| Freshwater fish | - | LC50 (48-144 hour) | 14-125 µg/L | [5] |
Modes of Action and Signaling Pathways
The primary mechanism of action for these aldehydes is their electrophilic nature, allowing them to react with nucleophilic centers in biomolecules. This reactivity triggers a cascade of cellular events, including the activation of stress-response signaling pathways.
trans-4,5-Epoxy-(E)-2-decenal
This compound is a known product of lipid peroxidation.[6] Its primary mode of action is the formation of adducts with nucleophilic groups on proteins and DNA.[7] Specifically, it has been shown to react with lysine residues on proteins, leading to a loss of protein function and cellular viability.[8] Furthermore, it reacts with deoxyadenosine and deoxyguanosine in DNA to form mutagenic etheno adducts, providing a direct link between lipid peroxidation and DNA damage.[7]
4-Hydroxynonenal (HNE)
HNE is one of the most extensively studied lipid peroxidation products.[9] It readily forms adducts with proteins, primarily through Michael addition to cysteine, histidine, and lysine residues.[9] This protein modification can alter enzyme activity and disrupt cellular signaling.[10] HNE is a potent signaling molecule, activating several key pathways depending on its concentration. At low concentrations (0.1-5 µM), it can promote cell proliferation and activate protective mechanisms like the Nrf2 pathway.[2][9] However, at higher concentrations (10-20 µM), it induces apoptosis and necrosis.[9] HNE has been shown to activate MAPKs (JNK, ERK, p38), NF-κB, and PI3K/Akt signaling pathways.[2][11]
Caption: Signaling pathways modulated by 4-hydroxynonenal (HNE).
Malondialdehyde (MDA)
MDA is another major product of lipid peroxidation and is often used as a biomarker of oxidative stress.[8] It exists in equilibrium with its enol form and is highly reactive, forming adducts with DNA and proteins.[12] The reaction of MDA with deoxyguanosine and deoxyadenosine forms mutagenic DNA adducts, such as M1G.[12] MDA can also cross-link proteins, leading to the formation of advanced lipoxidation end-products (ALEs), which contribute to cellular dysfunction.[12] MDA has been shown to activate pro-inflammatory signaling pathways, including protein kinase C, p38-MAPK, ERK1/2, and NF-kB.[13][14]
Caption: Pro-inflammatory signaling pathways activated by malondialdehyde (MDA).
Acrolein
Acrolein is a highly reactive α,β-unsaturated aldehyde found in the environment and also produced endogenously. It is a potent electrophile that reacts with cellular nucleophiles, particularly thiol groups in glutathione and cysteine residues in proteins.[15] This depletion of cellular antioxidants leads to oxidative stress. Acrolein is known to activate MAPK signaling pathways (JNK, ERK, and p38) and can either activate or inhibit the NF-κB pathway depending on the cellular context and exposure conditions.[16][17] It also induces DNA damage and can trigger apoptosis.[18]
Caption: Cellular effects and signaling pathways affected by acrolein.
Experimental Protocols
Detection of Protein Carbonylation
Protein carbonylation is a common marker of protein oxidation induced by reactive aldehydes. A widely used method for its detection is derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Workflow:
Caption: Workflow for the detection of protein carbonylation.
Detailed Steps:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer containing protease inhibitors. Determine the protein concentration of the extract.
-
DNPH Derivatization: Incubate the protein sample with a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution (e.g., 2 M HCl). A parallel control sample is incubated with the acidic solution without DNPH.
-
Protein Precipitation: Precipitate the proteins using an agent like trichloroacetic acid (TCA) to remove excess DNPH.
-
Washing: Wash the protein pellet repeatedly with a solvent such as ethanol/ethyl acetate to remove any remaining free DNPH.
-
Solubilization: Resuspend the washed protein pellet in a strong denaturing buffer (e.g., 6 M guanidine hydrochloride).
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the DNP-hydrazones at approximately 370 nm.
-
Immunoblotting (Western Blot): Separate the derivatized proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the DNP moiety.
-
Detection of DNA Adducts
The formation of DNA adducts by reactive aldehydes can be detected and quantified using several methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a highly sensitive and specific technique.
Workflow:
Caption: Workflow for the detection of DNA adducts by LC-MS/MS.
Detailed Steps:
-
DNA Isolation: Extract high-purity DNA from cells or tissues using a standard DNA isolation kit or protocol. It is crucial to prevent artifactual adduct formation during this process.
-
Enzymatic Hydrolysis: Digest the DNA to individual 2'-deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Remove proteins and other contaminants from the digested sample, often using solid-phase extraction (SPE).
-
LC-MS/MS Analysis:
-
Separate the deoxynucleosides using liquid chromatography (LC), often with a reversed-phase column.
-
Introduce the separated nucleosides into a tandem mass spectrometer (MS/MS).
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the parent-daughter ion transitions of the target DNA adducts.
-
-
Data Analysis: Quantify the amount of each adduct by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
References
- 1. Influence of cytotoxic doses of 4-hydroxynonenal on selected neurotransmitter receptors in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Acrolein in freshwater and marine water [waterquality.gov.au]
- 6. caymanchem.com [caymanchem.com]
- 7. 4,5-Epoxy-2(E)-decenal-induced formation of 1,N(6)-etheno-2'-deoxyadenosine and 1,N(2)-etheno-2'-deoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of recent studies on malondialdehyde as toxic molecule and biological marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 10. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDA-7 results in downregulation of AKT concomitant with apoptosis and cell cycle arrest in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jacc.org [jacc.org]
- 15. researchgate.net [researchgate.net]
- 16. Acrolein-induced activation of mitogen-activated protein kinase signaling is mediated by alkylation of thioredoxin reductase and thioredoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans-4,5-Epoxy-2E,7Z-decadienal: A Guide for Laboratory Professionals
For immediate reference, trans-4,5-Epoxy-2E,7Z-decadienal, particularly when supplied in a flammable solvent such as methyl acetate, must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. The following procedures provide essential safety and logistical information for the proper handling and disposal of this reactive aldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is a reactive chemical that should be handled with care in a well-ventilated area, preferably within a chemical fume hood. Personnel handling this compound must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
The solution of this compound in methyl acetate is a highly flammable liquid.[1] All sources of ignition, such as open flames, hot plates, and spark-producing equipment, must be strictly avoided in the storage and handling areas.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, data for other volatile aldehydes are provided below for context. It is recommended to handle this compound with the assumption of high toxicity.
| Parameter | Value | Compound |
| Occupational Exposure Limit (OEL) | ||
| OSHA PEL (8-hour TWA) | 200 ppm | Acetaldehyde[2] |
| ACGIH TLV (Ceiling) | 25 ppm | Acetaldehyde[2] |
| NIOSH REL (10-hour TWA) | 50 ppm | Valeraldehyde |
| Physical Properties | ||
| Flash Point | < 60 °C (as a solution in methyl acetate) | Methyl Acetate Solution |
| Molecular Weight | 168.23 g/mol | This compound |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Due to its reactive nature as both an epoxy and an aldehyde, on-site chemical neutralization is not recommended without a validated procedure specific to this compound.
1. Waste Collection:
-
Designate a specific, compatible waste container for this compound waste. Glass or chemically resistant plastic containers are suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound in Methyl Acetate".
-
Never mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Waste Storage:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
The storage location should be a designated satellite accumulation area for hazardous waste.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with the complete chemical name and any available safety data sheets.
-
Follow all institutional and regulatory procedures for waste manifest and pickup.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and remove all ignition sources.
-
If safe to do so, absorb the spill with an inert material, such as vermiculite or sand.
-
Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.
-
Do not use combustible materials, such as paper towels, to absorb large spills of the flammable solution.
Disposal Workflow
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
This guidance is based on established best practices for the management of flammable and reactive laboratory chemical waste from sources including university Environmental Health and Safety manuals and regulatory guidelines. No experimental protocols for the specific degradation or neutralization of this compound were found to be suitable for general laboratory application. The reactive nature of both the epoxy and aldehyde functional groups necessitates caution, making professional hazardous waste disposal the most prudent course of action. While some methods exist for the neutralization of simple aldehydes, their applicability to this bifunctional molecule is unknown and could potentially lead to hazardous side reactions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
